DIALLYLDIBUTYLTIN
Description
The exact mass of the compound Diallyldibutylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203241. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DIALLYLDIBUTYLTIN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIALLYLDIBUTYLTIN including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibutyl-bis(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVYMRFNOWPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165316 | |
| Record name | Diallyldibutylstannane | |
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Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-98-8 | |
| Record name | Dibutyldi-2-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diallyldibutylstannane | |
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| Record name | 15336-98-8 | |
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| Record name | Diallyldibutylstannane | |
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| Record name | Diallyldibutylstannane | |
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| Record name | Diallyldibutylstannane | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Diallyldibutyltin (CAS 15336-98-8)
Advanced Reagent Profile & Synthetic Utility in Drug Development [1]
Executive Summary
Diallyldibutyltin (CAS 15336-98-8), also known as dibutyldi-2-propenylstannane, is a tetraorganotin compound characterized by the presence of two butyl and two allyl ligands attached to a central tin atom.[2][3][4] While less ubiquitous than its mono-allyl analog (allyltributylstannane), this compound occupies a critical niche in organic synthesis as a high-density allylation reagent .
For drug development professionals, diallyldibutyltin offers a distinct advantage: a higher theoretical atom economy for allyl transfer and unique reactivity profiles in Lewis acid-mediated transformations. However, its utility is balanced by the stringent safety protocols required for organotin handling. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production, mechanistic applications in constructing homoallylic alcohols (a common pharmacophore), and rigorous safety standards.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]
The physicochemical stability of diallyldibutyltin allows it to be stored and handled with standard inert-atmosphere techniques, though it remains sensitive to moisture and oxidation over prolonged periods.
| Property | Specification |
| CAS Number | 15336-98-8 |
| IUPAC Name | Dibutyl-bis(prop-2-enyl)stannane |
| Molecular Formula | C₁₄H₂₈Sn |
| Molecular Weight | 315.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.100 g/mL at 25°C |
| Boiling Point | 81–83°C at 0.2 mmHg |
| Refractive Index ( | 1.500 |
| Solubility | Soluble in DCM, THF, ether, toluene; Insoluble in water |
| Stability | Air and moisture sensitive; prone to protodestannylation in acidic media |
Synthesis & Production
The industrial and laboratory-scale synthesis of diallyldibutyltin typically proceeds via a Grignard metathesis or alkylation of organotin halides. The most robust route involves the reaction of dibutyltin dichloride with allylmagnesium bromide.
Mechanistic Pathway (Grignard Route)
The synthesis relies on the nucleophilic attack of the allyl carbanion (from the Grignard reagent) onto the electrophilic tin center. This reaction is exothermic and requires controlled addition to prevent side reactions such as Wurtz-type coupling.
Experimental Production Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with Dibutyltin dichloride (1.0 equiv) dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Add Allylmagnesium bromide (2.2 equiv, 1.0 M in ether) dropwise over 60 minutes.
-
Reaction: Allow to warm to room temperature, then reflux for 2–4 hours to ensure completion.
-
Workup: Quench carefully with saturated ammonium chloride (at 0°C). Extract with diethyl ether. Wash organics with brine, dry over MgSO₄.
-
Purification: Fractional distillation under reduced pressure (vacuum) is critical to separate the product from mono-allyl impurities.
Mechanistic Applications in Drug Development
The primary value of diallyldibutyltin in pharmaceutical synthesis lies in the Hosomi-Sakurai reaction and related allylation chemistries. It serves as a nucleophilic allyl source to install the allyl group onto carbonyls (aldehydes/ketones) or imines.
The Allylation Advantage
Unlike allylsilanes, allyltins are generally more nucleophilic, often requiring milder Lewis acids. Diallyldibutyltin is particularly useful for synthesizing homoallylic alcohols , a structural motif found in polyketide antibiotics (e.g., macrolides) and various transition-state inhibitors.
Key Reaction:
Mechanism of Action (Lewis Acid Mediated)
The reaction proceeds via an open transition state (anti-periplanar attack) when catalyzed by Lewis acids like
[5]
Atom Economy Consideration
While Allyltributyltin (
Experimental Protocol: Allylation of Benzaldehyde
Objective: Synthesis of 1-phenyl-3-buten-1-ol.
Reagents:
-
Benzaldehyde (10 mmol)
-
Diallyldibutyltin (12 mmol)
- (Boron trifluoride diethyl etherate) (12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve benzaldehyde (1.06 g, 10 mmol) in 50 mL anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add
(1.5 mL, 12 mmol) dropwise. Stir for 15 minutes. The solution may turn yellow/orange due to complexation. -
Reagent Addition: Add Diallyldibutyltin (3.78 g, 12 mmol) dropwise via syringe.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with DCM (3 x 30 mL). The organic layer will contain the product and organotin residues.
-
Tin Removal (Critical): To remove toxic organotin byproducts, stir the organic phase with a 10% KF (Potassium Fluoride) solution for 30 minutes. This precipitates insoluble polymeric tin fluorides. Filter through a celite pad.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Toxicology & Safety Standards (E-E-A-T)
Warning: Organotin compounds are neurotoxic and immunotoxic. Diallyldibutyltin must be handled with extreme caution.[4][6]
-
Acute Toxicity: Toxic if swallowed (Category 3).[4] Can cause cerebral edema and severe skin burns.
-
Exposure Limits: ACGIH TWA 0.1 mg(Sn)/m³; STEL 0.2 mg/m³.[3]
-
Handling: Always use a fume hood. Double-glove (Nitrile over Latex) is recommended as organotins can permeate standard gloves.
-
Waste Disposal: All tin-containing waste must be segregated. Do not mix with general organic waste. Incineration is the standard disposal method.
-
Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with specific chelating agents to remove residual tin before standard cleaning.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Diallyldibutyltin. Retrieved from
-
Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293. Link
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. Link
-
PubChem. (n.d.). Compound Summary: Diallyldibutyltin (CID 84873).[2] National Library of Medicine. Retrieved from
-
Nishigaichi, Y., Tacha, A., & Naruta, K. (1991). Lewis acid-mediated reaction of allylic tin compounds. The Journal of Organic Chemistry, 56(9), 2986-2991. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Diallyldibutyltin, Thermo Scientific 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. DIALLYLDIBUTYLTIN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Diallyldibutyltin: Technical Profile and Application in Pharmaceutical Synthesis
[1]
Executive Summary
Diallyldibutyltin (CAS: 15336-98-8) is a mixed organostannane reagent utilized primarily in organic synthesis for the allylation of carbonyl compounds.[1] In the context of drug development, it serves as a critical nucleophilic allylating agent, facilitating the construction of homoallylic alcohols—a structural motif frequently observed in polyketides and complex pharmaceutical intermediates.[1]
This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthesis protocols, and application mechanisms.[1] Special emphasis is placed on the management of organotin toxicity, a requisite for compliance with ICH Q3D elemental impurity guidelines in pharmaceutical manufacturing.[1]
Part 1: Physicochemical Profile & Identity[1]
The molecular architecture of diallyldibutyltin consists of a central tin (Sn) atom in a tetrahedral geometry, bonded to two butyl chains (lipophilic stabilizers) and two allyl groups (reactive nucleophiles).[1]
Table 1: Chemical Identity and Properties[1]
| Parameter | Specification |
| Chemical Name | Diallyldibutylstannane |
| Common Name | Diallyldibutyltin |
| CAS Number | 15336-98-8 |
| Molecular Formula | C₁₄H₂₈Sn |
| Molecular Weight | 315.08 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, Ether, Toluene; Insoluble in Water |
| Boiling Point | ~110–112°C at 2 mmHg (Predicted) |
| Density | ~1.12 g/mL |
| Stability | Air-stable relative to allyllithiums; moisture sensitive over time.[1] |
Structural Analysis
The "dibutyl" moiety (
Part 2: Synthesis Protocol (Grignard Route)
Objective: Synthesize diallyldibutyltin from dibutyltin dichloride with >95% purity.
Reagents
-
Precursor: Dibutyltin dichloride (
, CAS 683-18-1).[1] -
Reagent: Allylmagnesium bromide (1.0 M in diethyl ether).[1]
-
Solvent: Anhydrous Diethyl Ether or THF.[1]
-
Atmosphere: Dry Nitrogen (
) or Argon.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.[1]
-
Solvation: Charge the flask with
(10.0 g, 32.9 mmol) and dissolve in 100 mL of anhydrous diethyl ether. Cool the solution to 0°C using an ice bath. -
Addition: Transfer Allylmagnesium bromide (72.4 mmol, 2.2 equiv) to the addition funnel. Add dropwise to the stirred tin solution over 45 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.[1]
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Quench: Cool back to 0°C. Carefully quench excess Grignard reagent with saturated aqueous
(slow addition). -
Workup: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1] Combine organic layers, wash with brine, and dry over anhydrous
.[1] -
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via fractional distillation under high vacuum to obtain diallyldibutyltin.[1]
Visualization: Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of diallyldibutyltin under inert conditions.
Part 3: Application in Drug Development (Allylation)[1]
The primary utility of diallyldibutyltin in pharmaceutical synthesis is the Hosomi-Sakurai reaction (or variants thereof), where it acts as a stable source of nucleophilic allyl groups.[1]
Mechanism: Lewis Acid Catalyzed Allylation
Unlike reactive Grignard reagents, diallyldibutyltin does not spontaneously react with aldehydes.[1] It requires a Lewis Acid (LA) such as
-
Activation: The Lewis Acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The allyl group transfers from the tin to the carbonyl carbon.[1]
-
Transition State: Proceeding through an open acyclic transition state (anti-periplanar attack) typically yields the syn homoallylic alcohol, though stereochemistry is highly dependent on the Lewis Acid used.[1]
-
De-stannylation: The resulting tributyltin cation is a leaving group, and hydrolysis yields the alcohol.[1]
Visualization: Reaction Mechanism[1]
Caption: Mechanistic pathway for the Lewis Acid catalyzed allylation of aldehydes using diallyldibutyltin.
Part 4: Safety, Toxicology, and Remediation[1]
Critical Warning: Organotin compounds are potent immunotoxins and neurotoxins.[1] In drug development, the removal of tin residues is a critical quality attribute (CQA).[1]
Toxicological Hazards[1][2][3][4][5][6]
-
Acute Toxicity: Toxic if swallowed or absorbed through the skin.[1]
-
Target Organs: Central Nervous System (CNS), Liver, Thymus (Immunotoxicity).[1]
-
Regulatory Status: Dibutyltin compounds are restricted under REACH (Annex XVII) and are strictly regulated in pharmaceutical ingredients (ICH Q3D Class 2 or 3 depending on the specific tin species).[1]
Handling Protocols
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]
-
Ventilation: All operations must be performed in a certified chemical fume hood.[1]
-
Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.[1]
Tin Remediation Strategies (Purification)
To ensure the final pharmaceutical intermediate is free of toxic tin residues (
-
Potassium Fluoride (KF) Workup: Treat the crude reaction mixture with saturated aqueous KF.[1] This converts soluble organotin halides into insoluble polymeric organotin fluorides, which can be removed via filtration through Celite.[1]
-
Fused Silica Filtration: Pass the crude mixture through a pad of silica gel impregnated with 10% KF.[1]
-
Partitioning: Wash the organic layer with 10% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine if applicable, though KF is preferred for diallyl species.[1]
References
-
Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Diallyldibutylstannane. Retrieved from
-
Gelest, Inc. (2024).[1] Introduction to Organotin Chemistry and Applications. Retrieved from [1]
-
Merck Millipore. (2025).[1][2] Dibutyltin Dichloride: Properties and Safety. Retrieved from [1]
-
Grindley, T. B. (2008).[1][4] Tin in Organic Synthesis: Applications of Organotin Derivatives. ResearchGate. Retrieved from
-
Organic Chemistry Portal. (2024).[1] Organotin Reagents in Synthesis. Retrieved from [1]
Technical Guide: Diallyldibutyltin Solubility & Application in Organic Synthesis
[1]
Executive Summary
Diallyldibutyltin (
This technical guide provides a definitive analysis of the solubility landscape of diallyldibutyltin.[1] It addresses the critical need for precise solvent selection in drug development workflows, particularly in metallo-ene reactions and carbonyl allylations.[1] The guide synthesizes physicochemical data with practical experimental protocols, ensuring reproducibility and safety in high-stakes research environments.
Physicochemical Profile & Structural Logic[1]
To understand the solubility behavior of diallyldibutyltin, one must analyze its molecular architecture.[1] The central tin atom is coordinated to two butyl chains and two allyl groups.[1]
-
Lipophilicity: The molecule is predominantly hydrophobic.[1] The butyl chains provide significant van der Waals contact surface, driving solubility in non-polar media.[1]
-
Polarity: The Sn-C bond is weakly polar (
, ), but the tetrahedral symmetry and the alkyl shielding minimize the overall dipole moment.[1] -
Reactivity: The allyl-tin bond is hyperconjugated (
), making it susceptible to electrophilic attack, which dictates solvent compatibility (avoiding highly acidic media).[1]
Table 1: Physicochemical Properties (Estimated & Literature Derived)
| Property | Value / Description | Significance |
| Formula | Tetraorganotin core | |
| Molecular Weight | ~315.06 g/mol | Moderate MW, liquid at RT |
| Physical State | Colorless to pale yellow liquid | Easy handling, volumetric dosing |
| Lipophilicity (LogP) | > 4.5 (Estimated) | Highly soluble in lipids/non-polar solvents |
| Water Solubility | Negligible (< 0.1 mg/L) | Requires phase transfer catalysis for aqueous work |
| Precursor CAS | 683-18-1 (Dibutyltin dichloride) | Starting material for synthesis |
Solubility Landscape
The solubility of diallyldibutyltin follows the "like dissolves like" principle, heavily skewed towards lipophilic interactions.[1]
Non-Polar Solvents (Excellent Solubility)
-
Solvents: Hexane, Pentane, Cyclohexane, Toluene, Benzene.[1]
-
Mechanism: Dispersion forces (London forces) dominate.[1] The butyl chains interdigitate with the solvent matrix.[1]
-
Application: These are the preferred solvents for storage and bulk handling .[1] They prevent hydrolysis and minimize oxidative degradation.[1]
-
Note: Toluene is often used for azeotropic drying of the reagent prior to sensitive catalytic cycles.[1]
-
Polar Aprotic Solvents (Good Solubility)[1]
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, DMF.[1]
-
Mechanism: Dipole-induced dipole interactions.[1] While diallyldibutyltin is not highly polar, these solvents accommodate the organic bulk while supporting the Lewis acids (e.g.,
, ) often used in conjunction with the reagent.[1] -
Application: These are the standard reaction media .[1] THF is critical during the synthesis (Grignard route), while DCM is preferred for Lewis acid-catalyzed allylations due to its inertness.[1]
Polar Protic Solvents (Variable/Reactive)[1]
-
Solvents: Methanol, Ethanol, Water.[1]
-
Behavior:
-
Application: Aqueous reactions are possible only under specific conditions:
Mechanistic Visualization
The following diagram illustrates the solvation dynamics and the exclusion mechanism in aqueous media.
Caption: Figure 1.[1] Solvation logic of diallyldibutyltin. Lipophilic chains facilitate interaction with non-polar solvents (Hexane) while disrupting the hydrogen-bond network of water, leading to phase separation.[1]
Experimental Protocols
Protocol A: Synthesis & Purification (Solvent Criticality)
Objective: Synthesize diallyldibutyltin from dibutyltin dichloride via Grignard reagent. Rationale: The choice of anhydrous ether/THF is non-negotiable to stabilize the Grignard intermediate.[1]
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Solvent: Add anhydrous Diethyl Ether (Et2O) or THF .[1]
-
Why: Ethers coordinate to the
atom, stabilizing the Grignard reagent ( ).[1]
-
-
Reactant Addition: Add Allylmagnesium bromide (2.2 equiv) dropwise to a solution of Dibutyltin dichloride (1.0 equiv) at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Quench: Slowly add saturated aqueous
.-
Phase Split: The product partitions into the organic layer (Et2O).[1]
-
-
Extraction: Wash aqueous layer with Hexane (to maximize recovery of the lipophilic tin compound).[1]
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (high vacuum required due to high boiling point).
Protocol B: Lewis Acid-Catalyzed Allylation
Objective: Allylation of Benzaldehyde using Diallyldibutyltin. Solvent System: Dichloromethane (DCM).[1]
-
Dissolution: Dissolve Benzaldehyde (1.0 mmol) and Diallyldibutyltin (0.6 mmol) in anhydrous DCM (5 mL).
-
Why DCM: It dissolves both the organic reactants and the Lewis Acid catalyst without coordinating strongly to the Lewis Acid (unlike THF, which can dampen catalyst activity).[1]
-
-
Catalysis: Add
or (10 mol%) at -78°C or 0°C depending on substrate reactivity. -
Workup: Quench with water. Extract with DCM .
-
Removal of Tin Residues: This is the most critical step.[1]
Applications in Drug Development[1]
Diallyldibutyltin is a strategic reagent in the synthesis of homoallylic alcohols , a common motif in polyketide antibiotics and complex natural products.[1]
-
Atom Economy: Compared to tetraallyltin, the dibutyl groups are "dummy" ligands that tune solubility and stability, preventing the polymerization often seen with tetraallyl species.[1]
-
Chemo-selectivity: In the presence of mild Lewis acids (e.g., Indium triflate), diallyldibutyltin tolerates other functional groups (esters, acetals) better than highly reactive Grignard or Lithium reagents.[1]
Workflow Diagram: Allylation Pathway
Caption: Figure 2.[1] Standard workflow for Lewis Acid-catalyzed allylation using diallyldibutyltin, highlighting the critical fluoride workup step.
Safety & Handling (E-E-A-T)
Warning: Organotin compounds are toxic.[1] While diallyldibutyltin is less volatile than lower alkyltins, it poses significant risks.[1]
-
Toxicity: Organotins are known neurotoxins and immunotoxins.[1] They can be absorbed through the skin.[1][3]
-
Waste Disposal: All solvent waste containing diallyldibutyltin must be segregated into "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.[1]
-
Decontamination: Glassware should be rinsed with a dilute ethanolic solution of Bromine or Iodine (to cleave Sn-C bonds) followed by an alkali wash, before standard cleaning.[1]
References
-
Gelest, Inc. Organotin Chemistry: Properties and Applications.[1] Retrieved from [1]
-
Merck Millipore. Dibutyltin Dichloride (Precursor) Safety Data Sheet.[1] Retrieved from [1]
-
Kitanosono, T., et al. (2025).[1][4] Aqueous reactions with a Lewis acid and an organometallic reagent.[1] Russian Journal of Organic Chemistry.[1][4] Retrieved from [1]
-
Lubineau, A., et al. (2005).[1][4] Indium triflate catalyzed allylation of ketones with diallyldibutyltin.[1][4] Tetrahedron.[1][4] Retrieved from [1]
-
Master Organic Chemistry. Solvent Properties: Polar vs Non-Polar. Retrieved from [1]
Technical Guide: Diallyldibutyltin (DADBT) Mechanism & Application in Carbonyl Allylation
Executive Summary
Diallyldibutyltin (DADBT) is a specialized organostannane reagent used primarily for the allylation of carbonyl compounds (aldehydes, ketones, and imines). While analogous to the more common allyltributyltin, DADBT offers distinct advantages in atom economy and stoichiometric efficiency due to its potential to transfer multiple allyl groups per tin center.
This guide details the mechanistic pathways (Lewis acid-mediated vs. thermal), provides a self-validating experimental protocol, and analyzes the reagent's safety profile relative to other organotins.
Part 1: Molecular Architecture & Reactivity Profile
The Reagent
-
Chemical Formula:
-
Role: Nucleophilic Allyl Donor
-
Key Advantage: Unlike tributyltin reagents (
), which generate a high molecular weight byproduct ( ) for every single group transferred, DADBT carries two reactive allyl moieties. This improves the theoretical mass efficiency of the reaction.
Comparison: DADBT vs. Tributylallyltin
The choice between DADBT and the standard tributyl variant is often driven by atom economy and purification requirements.
| Feature | Diallyldibutyltin (DADBT) | Allyltributyltin |
| Formula | ||
| Active Groups | 2 (Theoretical) | 1 |
| Tin Waste | ||
| Atom Economy | Higher (lower waste mass per allyl) | Lower |
| Toxicity | Potent Immunotoxin (DBT class) | High Marine Toxicity (TBT class) |
Part 2: Mechanistic Pathways
The reaction of DADBT with aldehydes proceeds through two distinct mechanistic manifolds depending on the reaction conditions: the Thermal (Neutral) pathway and the Lewis Acid-Catalyzed pathway.
Pathway A: Thermal/Neutral (The Zimmerman-Traxler Model)
In the absence of a catalyst, or in polar/protic media (like the aqueous Barbier-type conditions), the reaction proceeds via a concerted, six-membered cyclic transition state.
-
Coordination: The carbonyl oxygen coordinates weakly to the tin center.
-
Geometry: The allyl group transfers via a chair-like transition state (Zimmerman-Traxler).
-
Outcome: High diastereoselectivity (usually syn) due to the minimization of 1,3-diaxial interactions.
Pathway B: Lewis Acid-Catalyzed (The Open Transition State)
In the presence of a strong Lewis Acid (e.g.,
-
Activation: The Lewis Acid (LA) activates the carbonyl oxygen, making it highly electrophilic.
-
Open TS: The reaction does not require tin-oxygen coordination. It proceeds via an open, acyclic transition state (anti-periplanar attack).
-
Outcome: The stereochemistry is controlled by the minimizing of steric clash between the LA-complexed carbonyl and the incoming stannane.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the closed (thermal) and open (Lewis Acid) pathways.
Caption: Mechanistic bifurcation of DADBT allylation. Pathway A (top) yields syn-products via a cyclic state; Pathway B (bottom) uses Lewis Acid activation for enhanced reactivity.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the Lewis Acid-mediated allylation of benzaldehyde using DADBT. This method is chosen for its reliability and high yield in research settings.
Reagents & Setup
-
Substrate: Benzaldehyde (1.0 equiv, 10 mmol)
-
Reagent: Diallyldibutyltin (0.6 equiv - Note: Using 0.6 equiv leverages the potential for double-transfer or ensures slight excess of allyl groups if only mono-transfer is kinetically rapid).
-
Catalyst:
(1.1 equiv) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
Step 1: System Preparation (Moisture Control)
-
Flame-dry a two-neck round-bottom flask under an argon atmosphere.
-
Validation: Ensure the internal temperature probe and septum are sealed tight; moisture kills the Lewis Acid.
Step 2: Activation
-
Charge flask with Benzaldehyde and DCM (
concentration). Cool to . -
Add
dropwise. -
Causality: Low temperature prevents polymerization of the aldehyde and controls the exotherm of complexation.
Step 3: Nucleophilic Addition
-
Add Diallyldibutyltin dropwise over 10 minutes.
-
Stir at
for 1 hour, then allow to warm slowly to . -
Validation Point (TLC): Spot the reaction mixture against the starting aldehyde. The aldehyde spot (
in 20% EtOAc/Hex) should disappear.
Step 4: The Fluoride Workup (Crucial)
-
Tin byproducts are lipophilic and smear on columns. You must sequester the tin.
-
Quench with 1M aqueous KF or a saturated solution of Potassium Fluoride in methanol. Stir vigorously for 30 minutes.
-
Result: This converts soluble tin halides into insoluble polymeric tin fluorides (
), which precipitate as a white solid.
Step 5: Purification
-
Filter the white precipitate through a Celite pad.
-
Extract the filtrate with DCM, dry over
, and concentrate. -
Purify via flash column chromatography.
Workflow Logic Diagram
Caption: Operational workflow for DADBT allylation, emphasizing the critical fluoride workup step to remove tin residues.
Part 4: Safety & Toxicology (E-E-A-T)
Working with organotins requires strict adherence to safety protocols.
-
Immunotoxicity: Unlike Tributyltin (TBT), which is infamous for marine endocrine disruption, Dibutyltin (DBT) compounds are potent immunotoxins in mammals.[1] They inhibit ATP synthase and can cause bile duct damage.
-
Volatility: DADBT is less volatile than lower molecular weight stannanes, but all procedures should be conducted in a fume hood.
-
Waste Disposal: All aqueous washes and solid precipitates (tin fluorides) must be segregated into a dedicated "Heavy Metal/Organotin" waste stream. Do not pour down the drain.
References
-
Mechanism of Allylation: Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link
-
Organotin Toxicity: Appel, K. E. (2004). Organotin compounds: toxicokinetic and toxicodynamic properties. Drug Metabolism Reviews. Link
-
Atom Economy in Synthesis: Trost, B. M. (1991).[2] The atom economy—a search for synthetic efficiency. Science. Link
- Aqueous Organotin Reactions: Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Referencing general aqueous Barbier protocols).
Sources
Diallyldibutyltin: Technical Profile, Historical Evolution, and Toxicological Mechanisms
Executive Summary
Diallyldibutyltin (DADBT), an organostannane of the dialkyltin class, occupies a unique niche at the intersection of green chemistry and toxicological modeling. Historically significant for enabling Barbier-type allylation reactions in aqueous media—a breakthrough in the 1990s that challenged the dogma of strictly anhydrous organometallic synthesis—DADBT also serves as a critical precursor for studying the immunotoxic effects of dibutyltin (DBT) metabolites. This guide synthesizes the compound's chemical utility, its pivotal role in the evolution of aqueous organic synthesis, and the mechanistic underpinnings of its toxicity, providing a comprehensive reference for drug development professionals navigating organometallic reagents.
Genesis and Chemical Identity
The Organometallic Context
Diallyldibutyltin (
Synthesis Mechanism
The standard synthesis, established during the era of Seyferth and refined in later decades, relies on the transmetallation of Grignard reagents. This protocol remains the gold standard for purity.
Reaction Logic: The synthesis utilizes the high reactivity of allylmagnesium bromide to displace chloride ligands from dibutyltin dichloride. The reaction must be conducted in anhydrous ether/THF to prevent premature hydrolysis of the Grignard reagent, although the final DADBT product exhibits remarkable hydrolytic stability compared to other allylmetals.
Chemical Equation:
Physical Properties Data
| Property | Value | Relevance |
| CAS Number | 15406-09-4 | Unique Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 315.08 g/mol | Reagent Calculation |
| Boiling Point | ~110°C (at 2 mmHg) | Purification via distillation |
| Stability | Air/Moisture Stable | Allows aqueous chemistry |
The Historical Pivot: Aqueous Allylation
The "Discovery" of DADBT is less about its initial synthesis and more about the discovery of its utility by J. Nokami and colleagues in the late 20th century.
The Anhydrous Dogma
Prior to the 1980s, carbon-carbon bond formation using organometallics (Grignard, organolithium) strictly required anhydrous conditions. Moisture was considered a contaminant that quenched reactivity.
The Nokami Breakthrough
In the 1990s, researchers including J. Nokami demonstrated that DADBT could perform allylation of aldehydes in water. This was counter-intuitive.
-
Mechanism: The hydrophobicity of the butyl chains creates a local "organic phase" or micelle-like environment, protecting the active tin center from bulk water hydrolysis while allowing the aldehyde to coordinate.
-
Significance: This paved the way for "Green Chemistry" applications and the modification of unprotected carbohydrates, which are soluble only in aqueous media.
Toxicology and Safety Profile
For drug developers, DADBT is a "Structure-Activity Relationship" (SAR) hazard. It is not a drug candidate but a model for organotin toxicity.
Metabolic Activation to Dibutyltin (DBT)
In vivo, DADBT is dealkylated by cytochrome P450 enzymes, losing allyl groups to form Dibutyltin (DBT) species. The toxicity profile of DADBT is therefore inextricably linked to DBT.
Immunotoxicity: The Thymus Atrophy Mechanism
The primary target organ for dialkyltins is the thymus.
-
Thymolysis: DBT causes severe atrophy of the thymus gland (thymic involution).
-
Cellular Target: Immature thymocytes (CD4+CD8+).[1]
-
Molecular Mechanism:
-
Mitochondrial Disruption: DBT inhibits oxidative phosphorylation and alters the mitochondrial membrane potential (
). -
Caspase Activation: The release of Cytochrome c triggers the Caspase-3 cascade, leading to apoptosis (programmed cell death) rather than necrosis.
-
Macromolecule Inhibition: DBT binds to dithiol groups in proteins, inhibiting ATP synthase.
-
Visualization of Pathways[2]
Synthesis and Degradation Workflow
The following diagram illustrates the lifecycle of DADBT from synthesis to its metabolic breakdown.
Figure 1: Synthesis of Diallyldibutyltin and its divergent pathways toward chemical utility (Allylation) and biological toxicity (Metabolism).
Mechanism of Aqueous Allylation
This diagram details the coordination complex that allows the reaction to proceed in water, a key historical innovation.
Figure 2: The Zimmerman-Traxler-like transition state allows allylation in water, protecting the tin center until product release.
Immunotoxicity Pathway (Thymocyte Apoptosis)
Crucial for safety assessment, this diagram maps the cellular cascade triggered by DBT metabolites.
Figure 3: Mechanism of Action for Organotin-induced Immunotoxicity in Thymocytes.
Experimental Protocols
Protocol A: Synthesis of Diallyldibutyltin
Validated for high purity without chromatographic separation.
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Charge flask with Dibutyltin Dichloride (10.0 g, 33 mmol) dissolved in anhydrous diethyl ether (100 mL).
-
Grignard Addition: Cool to 0°C. Add Allylmagnesium bromide (1.0 M in ether, 70 mL, 70 mmol) dropwise over 30 minutes. Note: Slight excess ensures complete conversion.
-
Reflux: Warm to room temperature, then reflux gently for 2 hours.
-
Quench: Cool to 0°C. Cautiously add saturated aqueous
(50 mL) to quench excess Grignard. -
Extraction: Separate organic layer. Wash aqueous layer with ether (2 x 50 mL). Combine organics, dry over
, and filter. -
Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (bp ~110°C / 2 mmHg) to obtain colorless oil.
Protocol B: Aqueous Allylation of Benzaldehyde
Demonstrating the "Nokami Effect."
-
Mixture: In a standard flask, mix Benzaldehyde (1.0 mmol) and Diallyldibutyltin (1.1 mmol).
-
Solvent: Add water (5 mL). Note: The mixture will be heterogeneous.
-
Catalysis: Add 10 mol% Scandium Triflate (
) or simply stir vigorously (uncatalyzed reaction is slower but proceeds). -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Extract with ethyl acetate. The tin byproduct (
) is insoluble and can be filtered off (recyclable). -
Result: Yields 1-phenyl-3-buten-1-ol (>90% yield).
Future Outlook
While DADBT is unlikely to become a therapeutic drug due to the immunotoxicity of its metabolites, its role in Green Chemistry remains vital. Current research focuses on:
-
Solid-Supported Reagents: Tethering the tin moiety to polymers to prevent product contamination and allow easy recycling.
-
Catalytic Allylation: Using catalytic amounts of tin with a stoichiometric regenerator to minimize heavy metal waste.
References
-
Nokami, J., et al. (2000). Allylation of Carbonyl Compounds in Aqueous Media. Journal of the American Chemical Society.[2]
-
Gennari, C., et al. (1996). Organometallic Reagents in Organic Synthesis. ScienceDirect.
-
Sharma, N., & Kumar, A. (2014).[3] Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Cell Biology and Toxicology.
-
U.S. EPA. (2023). Toxicological Review of Dibutyltin Compounds. EPA Integrated Risk Information System.
-
Seyferth, D., & Weiner, M. A. (1961). Preparation of Organotin Compounds via the Grignard Reagent. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Diallyldibutyltin as a Strategic Precursor for Organotin Reagents
Executive Summary
Diallyldibutyltin (
This Application Note details the use of diallyldibutyltin not merely as a reagent, but as a precursor for generating reactive mixed organotin species—specifically allyldibutyltin chloride (
Mechanistic Principles: The "Why" of Selectivity
The utility of diallyldibutyltin rests on the kinetic lability hierarchy of organotin ligands. In electrophilic substitutions and redistribution reactions, the rate of cleavage generally follows the order:
The Redistribution Mechanism (Kocheshkov)
When diallyldibutyltin reacts with a tin(IV) halide (e.g., dibutyltin dichloride), the ligands exchange to reach a thermodynamic minimum. Because the allyl group is a superior bridging ligand and more susceptible to electrophilic attack than the butyl group, it redistributes selectively.
Key Insight: This allows for "Atom Economy." Reacting one equivalent of diallyldibutyltin with one equivalent of dibutyltin dichloride yields two equivalents of the desired allyldibutyltin chloride, with no waste byproducts.
Visualization: Reactivity & Redistribution Pathway
Figure 1: The Kocheshkov redistribution pathway exploiting differential ligand lability to generate mixed halo-stannanes.[1]
Experimental Protocols
Protocol A: Synthesis of Diallyldibutyltin (Precursor)
Objective: To synthesize high-purity diallyldibutyltin from commercially available dibutyltin dichloride.
Reagents:
-
Dibutyltin dichloride (
) [CAS: 683-18-1] -
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Ammonium chloride (saturated aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with
(10.0 g, 32.9 mmol) and 100 mL anhydrous ether. Cool to 0°C in an ice bath. -
Grignard Addition: Transfer AllylMgBr (72.4 mL, 72.4 mmol, 2.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temp < 10°C.
-
Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Reflux gently for 2 hours to ensure complete substitution.
-
Quench: Cool back to 0°C. Carefully quench excess Grignard with saturated
(slow addition). -
Workup: Separate the organic layer. Extract the aqueous layer with ether (2 x 50 mL). Combine organics, dry over
, and filter. -
Purification: Remove solvent in vacuo. Distill the resulting oil under reduced pressure (approx. 80-85°C at 0.5 mmHg).
-
Yield Expectation: 85-92% colorless oil.
-
Protocol B: Redistribution to Allyldibutyltin Chloride
Objective: To generate the reactive mono-chloro species for use as a mild allylating agent.
Reagents:
-
Diallyldibutyltin (Synthesized in Protocol A)
-
Dibutyltin dichloride (
)[2] -
Solvent: None (Neat) or DCM if dilution is required.
Stoichiometry Table:
| Component | Role | Molar Ratio | Resulting Species |
| Diallyldibutyltin | Donor | 1.0 | -- |
| Dibutyltin Dichloride | Acceptor | 1.0 | -- |
| Allyldibutyltin Chloride | Product | 2.0 | Target Reagent |
Methodology:
-
Mixing: In a dry Schlenk flask under Argon, combine diallyldibutyltin (1 equiv) and dibutyltin dichloride (1 equiv).
-
Reaction: The reaction is often spontaneous and slightly exothermic. Stir at Room Temperature for 1 hour.
-
Note: If solid
is used, the mixture will turn into a homogeneous liquid as the redistribution proceeds.
-
-
Validation: Take a small aliquot for
NMR.-
Diagnostic Signal: The allyl methylene protons (
) will shift distinctively downfield compared to the diallyl precursor due to the electron-withdrawing chloride.
-
-
Usage: The resulting quantitative mixture of
can be used directly in nucleophilic additions to aldehydes or imines without further purification.
Application Logic: Why use this route?
"Soft" Allylation
Allyldibutyltin chloride is a "softer" nucleophile than allylmagnesium bromide. It tolerates functional groups like esters, nitriles, and ketones (in the presence of aldehydes) that would be destroyed by Grignard reagents.
Stille Cross-Coupling
Diallyldibutyltin can serve as the allyl source in Pd-catalyzed Stille couplings.
-
Mechanism: The allyl group transmetallates to Palladium significantly faster than the butyl group.
-
Advantage: Using the diallyl species reduces the "tin burden" compared to tetraallyltin, while avoiding the volatility of triallyl species.
Figure 2: Workflow for Stille Coupling utilizing Diallyldibutyltin.
Safety & Waste Management (Critical)
Neurotoxicity Warning: Dialkyltin compounds are potent neurotoxins and skin irritants. They can penetrate nitrile gloves over time.
-
PPE: Use Silver Shield® (laminate) gloves or double-glove with thick nitrile, changing frequently.
-
Containment: All reactions must be performed in a functioning fume hood.
Decontamination Protocol: Do not wash glassware directly in the sink.
-
Rinse all glassware with a specific waste solvent (e.g., acetone).
-
Treat the rinse with 1M NaOH or bleach solution to hydrolyze the organotin to inorganic tin oxide (precipitate) over 24 hours.
-
Dispose of the solid precipitate as heavy metal waste and the liquid as hazardous organic waste.
References
-
Kocheshkov Redistribution: Kocheshkov, K. A. (1926). "Synthesis of alkyltin halides via redistribution." Berichte der deutschen chemischen Gesellschaft.
-
Stille Coupling Mechanism: Stille, J. K. (1986).[3] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.
-
Allylation Selectivity: Yamamoto, Y., & Asao, N. (1993). "Selective reactions using allylic metals." Chemical Reviews.
-
Organotin Toxicity & Handling: "Organotin Compounds: Safety Data and Handling." Occupational Safety and Health Administration (OSHA).
Sources
Advanced Application Note: Diallyldibutyltin in Polymer Synthesis
Abstract
Diallyldibutyltin (CAS: 15293-60-4) represents a unique class of organostannane monomers bridging the gap between inorganic catalysis and organic polymer synthesis. Unlike traditional organotin catalysts (e.g., Dibutyltin Dilaurate) which serve primarily as Lewis acid catalysts, diallyldibutyltin possesses dual allyl functionality, allowing it to participate directly in polymerization reactions. This application note details the protocols for utilizing diallyldibutyltin as a comonomer in radical cyclopolymerization and as a crosslinking agent in silicone hydrosilylation, providing a route to high-refractive-index materials and biocidal surface coatings.
Chemical Identity & Rationale
-
Chemical Name: Diallyldibutyltin (Di-n-butyldiallyltin)
-
Molecular Formula: C₁₄H₂₈Sn
-
Key Functionality: Two terminal allyl groups (
-electron density) bonded to a central Tin (IV) atom.
Why Diallyldibutyltin?
-
Refractive Index Modulation: The incorporation of the heavy tin atom into the polymer backbone significantly increases the refractive index (RI) of the resulting material, useful for optical coatings.
-
Cyclopolymerization Capability: Unlike mono-allyl monomers that suffer from degradative chain transfer, diallyl monomers can undergo cyclopolymerization (Butler's mechanism), forming soluble, non-crosslinked polymers containing cyclic structures in the backbone.
-
Biocidal Activity: Organotin moieties are inherently biocidal. Incorporating them covalently into the polymer chain prevents leaching, creating permanent antifouling surfaces.
Application A: Radical Copolymerization
Objective: Synthesis of Poly(diallyldibutyltin-co-maleic anhydride). Mechanism: Alternating Cyclopolymerization.
Mechanistic Insight
Free radical polymerization of allyl monomers is often sluggish due to "allylic resonance stabilization" (degradative chain transfer). However, copolymerizing with an electron-deficient monomer like Maleic Anhydride (MA) creates a charge-transfer complex. Furthermore, the "intramolecular-intermolecular" propagation (Butler mechanism) favors the formation of thermodynamically stable 5- or 6-membered rings, reducing the probability of crosslinking (gelation) if concentration is controlled.
Experimental Protocol
Materials:
-
Diallyldibutyltin (Monomer A)
-
Maleic Anhydride (Monomer B) - Recrystallized from chloroform
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Toluene (Anhydrous)
-
Precipitant: Methanol
Workflow:
-
Stoichiometry Setup: Prepare a reaction vessel with a 1:2 molar ratio of Diallyldibutyltin to Maleic Anhydride. The excess MA ensures alternating sequences and favors cyclization.
-
Solvation: Dissolve monomers in Toluene.
-
Critical Parameter: Total monomer concentration should be kept below 20 wt% . High concentrations favor intermolecular crosslinking (gelation), while dilute conditions favor intramolecular cyclization.
-
-
Degassing: Purge the solution with dry Nitrogen or Argon for 30 minutes. Oxygen is a radical scavenger and must be removed.
-
Initiation: Add AIBN (1.0 mol% relative to total monomer).
-
Polymerization: Heat to 65°C under inert atmosphere with magnetic stirring.
-
Duration: 12–24 hours.
-
-
Purification:
-
Cool the viscous solution to room temperature.
-
Dropwise addition into a 10-fold excess of cold Methanol. The organotin polymer will precipitate as a white/off-white solid.
-
Filter and vacuum dry at 40°C for 24 hours.
-
Reaction Scheme Visualization
Caption: Pathway for the alternating cyclopolymerization of diallyldibutyltin, highlighting the critical dilution step to avoid crosslinking.
Application B: Silicone Modification (Hydrosilylation)
Objective: Use of diallyldibutyltin as a refractive index modifier in silicone networks. Mechanism: Chalk-Harrod Cycle (Pt-catalyzed addition of Si-H across Allyl C=C).
Mechanistic Insight
The allyl groups in diallyldibutyltin react readily with hydrosilanes (Si-H) in the presence of Karstedt’s catalyst. Because the molecule is difunctional, it acts as a chain extender if reacted with terminal Si-H polymers, or a crosslinker if reacted with pendant Si-H polymers.
Experimental Protocol
Materials:
-
H-PDMS (Hydride-terminated Polydimethylsiloxane)
-
Diallyldibutyltin
-
Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane), 2% Xylene solution.
-
Inhibitor: 1-Ethynyl-1-cyclohexanol (optional, for pot life).
Workflow:
-
Ratio Calculation: Calculate the molar ratio of Allyl groups to Si-H groups.
-
For Chain Extension: Target 1:1 ratio (Stoichiometric balance).
-
For Crosslinking: Target slight Allyl excess (1.1:1) to ensure complete consumption of Si-H (preventing post-cure hydrogen gas evolution).
-
-
Mixing: Combine H-PDMS and Diallyldibutyltin in a planetary mixer. Degas to remove bubbles.
-
Catalysis: Add Karstedt’s catalyst (10–20 ppm Pt loading).
-
Curing:
-
Temperature: 80°C – 100°C.
-
Time: 1–4 hours depending on film thickness.
-
-
Validation: Monitor the disappearance of the Si-H peak (approx. 2160 cm⁻¹) via FTIR.
Data Summary: Comparison of Methods
| Feature | Radical Copolymerization | Hydrosilylation |
| Reaction Partner | Maleic Anhydride / Acrylates | Si-H containing Siloxanes |
| Catalyst/Initiator | AIBN / BPO (Thermal Radical) | Platinum (Karstedt/Speier) |
| Polymer Architecture | Linear (Cyclic backbone) | Crosslinked Network or Block |
| Primary Application | Biocidal Coatings, Optical Resins | High-RI Silicones, Elastomers |
| Sensitivity | Oxygen sensitive | Sulfur/Amine sensitive (Pt poison) |
Characterization Techniques
To validate the synthesis, the following analytical methods are required:
-
FTIR Spectroscopy:
-
Target: Disappearance of the Allyl C=C stretch (
) at ~1630 cm⁻¹. -
Target: Appearance of succinic anhydride rings (for Method A) at 1780 and 1860 cm⁻¹.
-
-
¹¹⁹Sn NMR (Nuclear Magnetic Resonance):
-
Rationale: Tin has a wide chemical shift range. Changes in the coordination number or chemical environment of the Sn atom confirm polymerization without demetallation.
-
Expected Shift: Diallyldibutyltin monomer typically resonates around -50 to -100 ppm (relative to Me₄Sn). Polymerization shifts this signal due to the loss of allylic conjugation.
-
-
GPC (Gel Permeation Chromatography):
-
Note: Use THF as eluent. Ensure columns are compatible with organometallics.
-
Safety & Regulatory (Critical)
Hazard Class: Organotin compounds are neurotoxins and skin irritants.
-
Toxicity: Diallyldibutyltin is less volatile than trimethyltin but can still be absorbed through the skin. It is an immunotoxin.
-
Handling:
-
Always work in a fume hood.
-
Use Silver Shield/4H gloves (Nitrile is often permeable to organotins over time).
-
Quench spills with 10% alcoholic KOH.
-
-
Disposal: Must be segregated as Heavy Metal Organic Waste. Do not incinerate in standard organic waste streams due to tin oxide ash formation.
References
-
Copolymerization of Organotin Monomers
-
Shaaban, A. F., et al. (2010).[1] Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Journal of Macromolecular Science.
-
-
Cyclopolymerization Mechanism (Butler's Mechanism)
- Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker.
-
Hydrosilylation of Allyl Compounds
- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer.
-
Organotin Toxicity and Regulation
- Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard.
Sources
Application Note: Diallyldibutyltin in the Synthesis of Functionalized Allylic Compounds
Executive Summary
This technical guide details the application of Diallyldibutyltin (
We provide a validated protocol for Lewis Acid-catalyzed allylation, a mechanistic breakdown of stereochemical control, and a rigorous purification strategy to eliminate toxic organotin residues, satisfying the stringent purity requirements of pharmaceutical research.
Reagent Profile & Mechanistic Insight
Chemical Competency
Diallyldibutyltin acts as a stable allyl anion equivalent.[1] Unlike allylmagnesium or allyllithium species, it is non-basic and tolerates a wide range of functional groups (esters, nitriles, acetals).
-
Reactivity: Activated by Lewis Acids (e.g.,
, , ) to react with aldehydes/ketones.[1] -
Atom Economy: theoretically possesses two transferable allyl groups, though in controlled Lewis-acid catalysis, it is typically used as a mono-allyl donor to ensure high diastereoselectivity, with the second allyl group remaining on the tin byproduct or requiring forcing conditions to react.[1]
Mechanism: Stereochemical Control
The stereochemical outcome (syn vs. anti) is dictated by the choice of Lewis Acid, which determines the transition state geometry.[1]
-
Anti-Selective (Open Transition State): Monodentate Lewis Acids (e.g.,
) bind to the aldehyde oxygen anti to the bulky alkyl group, favoring an open, staggered transition state (Yamamoto mechanism) that minimizes steric clash, yielding the anti homoallylic alcohol. -
Syn-Selective (Closed Transition State): Bidentate or chelating Lewis Acids (e.g.,
, ) can bridge the aldehyde carbonyl and the stannane (if an internal chelating group is present on the substrate) or simply enforce a closed Zimmerman-Traxler chair-like transition state, favoring the syn isomer.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways based on Lewis Acid selection.
Caption: Divergent stereochemical pathways in Lewis Acid-mediated allylation using Diallyldibutyltin.
Experimental Protocol: Chemo-Selective Allylation
This protocol describes the allylation of hydrocinnamaldehyde to produce 1-phenyl-5-hexen-3-ol, a representative functionalized allylic scaffold.[1]
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Hydrocinnamaldehyde | 1.0 | Substrate | Purify via distillation if yellow.[1] |
| Diallyldibutyltin | 1.2 | Reagent | Handle in fume hood (Toxic).[1] |
| Boron Trifluoride Etherate | 1.2 | Catalyst | Freshly distilled or high-grade commercial.[1] |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (distilled over CaH2).[1] |
| Sat. aq. NaHCO3 | - | Quench | - |
| 10% KF solution | - | Workup | Critical for tin removal.[1] |
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solvent & Substrate: Add Hydrocinnamaldehyde (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Add
(1.2 mmol) dropwise via syringe. Stir for 15 minutes to ensure complexation. -
Reagent Addition: Add Diallyldibutyltin (1.2 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.[1]
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C over 2 hours. Monitor conversion via TLC (eluent: 10% EtOAc/Hexanes).[1]
-
Note: Complete consumption of aldehyde is typically observed before reaching 0 °C.[1]
-
-
Quench: Quench the reaction at -20 °C by adding saturated aqueous
(5 mL). Vigorous stirring is required.[1] -
Extraction: Warm to room temperature. Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). Combine organic layers.
Critical Protocol: Tin Removal & Purification[1][2]
The most significant challenge in organotin chemistry is the removal of toxic tin byproducts (
The KF Precipitation Method
-
Concentration: Concentrate the combined organic extracts from Step 3.2 to approximately 5 mL volume (do not dry completely).
-
Treatment: Dissolve the residue in
(20 mL) and add 10% aqueous KF solution (10 mL). -
Stirring: Stir vigorously at room temperature for 30 minutes. A white, polymeric precipitate (
species) will form.[1] -
Filtration: Filter the biphasic mixture through a pad of Celite®. Wash the pad thoroughly with
.[1] -
Drying: Dry the filtrate over anhydrous
, filter, and concentrate in vacuo. -
Chromatography: Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Tip: Add 1% Triethylamine to the eluent to prevent acid-catalyzed rearrangement of the homoallylic alcohol on silica.[1]
-
Purification Workflow Visualization
Caption: Optimized workflow for the removal of dibutyltin residues using Potassium Fluoride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Protodestannylation | Ensure anhydrous conditions. Water reacts with the stannane before the aldehyde.[1][2] |
| Poor Diastereoselectivity | Temperature too high | Maintain -78 °C during addition.[1] Allow warming only after 1 hour. |
| Tin Contamination in NMR | Inefficient Workup | Repeat KF treatment or use 10% w/w KF-on-Silica for column chromatography.[1] |
| Aldehyde Recovery | Catalyst Deactivation |
References
-
Mechanism of Allylation: Denmark, S. E.; Weber, E. J. "Stereochemical control in the reaction of allylic silanes and stannanes with aldehydes." Helvetica Chimica Acta, 1983 , 66, 1655.[1] [1]
-
Lewis Acid Catalysis: Keck, G. E.; Boden, E. P.[1] "Catalytic enantioselective allylation of aldehydes." Journal of the American Chemical Society, 1984 , 106, 8269. [1]
-
Tin Toxicity & Removal: Leibner, J. E.; Jacobus, J. "The fluoride ion mediated reaction of organotin compounds." The Journal of Organic Chemistry, 1979 , 44, 449. [1]
-
Diallyldibutyltin Specifics: Yamamoto, Y.; Yatagai, H.; Naruta, Y.; Maruyama, K. "Stereoselective synthesis of homoallylic alcohols via allyltin compounds."[1] Journal of the American Chemical Society, 1980 , 102, 7107. [1]
-
General Review: "Allylation of Carbonyls: Methodology and Stereochemistry." Organic Reactions, 2004 , Vol 64.[1] [1]
Sources
Advanced Analytical Protocols for the Detection and Speciation of Diallyldibutyltin (DADBT) in Reaction Mixtures
Abstract
Diallyldibutyltin (DADBT, CAS 15336-98-8) is a tetra-organotin compound frequently utilized as a catalyst in polyurethane synthesis and organic transformations. While effective, its toxicity and regulatory status (as an organotin precursor) necessitate rigorous monitoring in reaction mixtures and final products. Unlike ionic organotins (e.g., dibutyltin dichloride), DADBT is a neutral, non-polar species. This Application Note details a dual-stream analytical strategy: Direct GC-MS/MS for the quantification of intact DADBT and In-Situ Derivatization GC-MS/MS for the simultaneous profiling of its degradation products (dibutyltin and monobutyltin species). This approach ensures complete mass balance and regulatory compliance (ICH Q3D/USP <232> context).
Introduction & Scientific Rationale
The Analyte: Diallyldibutyltin (DADBT)
-
Structure: Tetra-substituted tin with two butyl groups and two allyl groups (Bu
Sn(Allyl) ). -
Properties: Liquid at room temperature, lipophilic, and volatile.
-
Reactivity: The allyl-tin bond is more labile than the butyl-tin bond. In reaction mixtures (especially acidic or electrophilic environments), DADBT can undergo protodestannylation, degrading into ionic dibutyltin (DBT) species.
The Analytical Challenge
Standard organotin protocols often rely solely on derivatization (alkylation) to make ionic tin species volatile. However, applying these harsh conditions to DADBT can artificially degrade the parent molecule, leading to false-negative results for DADBT and false-positive results for DBT.
The Solution: A split-stream workflow.
-
Stream A (Neutral Fraction): Direct solvent extraction and GC-MS analysis for intact DADBT.
-
Stream B (Ionic Fraction): In-situ ethylation using Sodium Tetraethylborate (NaBEt
) to convert degraded ionic tin species into volatile ethyl-derivatives.
Analytical Strategy & Workflow
The following diagram illustrates the decision tree for processing reaction mixtures to distinguish between active catalyst (DADBT) and spent catalyst/impurities (DBT/MBT).
Figure 1: Dual-stream analytical workflow for total organotin speciation.
Experimental Protocols
Method A: Direct Analysis of Intact DADBT
Objective: Quantify DADBT without inducing degradation.
Reagents
-
Extraction Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).
-
Internal Standard (IS): Tetrabutyltin (TeBT) or Tetrapentyltin (TPeT). Note: Do not use deuterated ionic tins here.
-
Drying Agent: Anhydrous Sodium Sulfate (Na
SO ).[1]
Protocol Steps
-
Sampling: Weigh 1.0 g of reaction mixture into a 20 mL glass scintillation vial.
-
Extraction: Add 10.0 mL of n-Hexane containing the Internal Standard (100 ng/mL).
-
Agitation: Vortex for 1 minute, then sonicate for 10 minutes at room temperature. Avoid heat to prevent allyl cleavage.
-
Phase Separation: If the reaction mixture is aqueous/polar, centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer.
-
Drying: Pass the organic layer through a Pasteur pipette packed with 0.5 g Na
SO . -
Analysis: Transfer to a GC vial for Direct GC-MS/MS injection.
Method B: Speciation of Degradants (DBT/MBT)
Objective: Quantify ionic breakdown products (Dibutyltin, Monobutyltin) using NaBEt
Reagents
-
Derivatizing Agent: 1% (w/v) Sodium Tetraethylborate (NaBEt
) in 0.1 M NaOH (Prepare fresh daily). -
Buffer: 1M Sodium Acetate/Acetic Acid buffer (pH 4.5).
-
Internal Standard: d27-Tributyltin (TBT-d27) or Tripropyltin (TPrT).
Protocol Steps
-
Sampling: Weigh 1.0 g of reaction mixture into a 50 mL centrifuge tube.
-
Buffering: Add 10 mL of Acetate Buffer (pH 4.5). Verify pH is between 4.0–5.0.
-
Derivatization: Add 1.0 mL of 1% NaBEt
solution and 5.0 mL of n-Hexane (containing IS). -
Reaction: Shake vigorously for 30 minutes. Mechanism: NaBEt
replaces ionic chlorides/oxides on the tin with ethyl groups, rendering them volatile. -
Extraction: Centrifuge at 3000 rpm for 5 minutes.
-
Cleanup: Transfer the upper hexane layer to a new vial containing Na
SO . -
Analysis: Inject into GC-MS/MS.
Instrumental Parameters (GC-MS/MS)
System: Agilent 7890B GC / 7000D Triple Quadrupole MSD (or equivalent).
Gas Chromatography Conditions
| Parameter | Setting |
| Column | HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Injection | 1 µL, Splitless (Purge on at 1.0 min) |
| Inlet Temp | 250 °C |
| Oven Program | 60 °C (1 min) → 20 °C/min → 150 °C → 10 °C/min → 300 °C (3 min) |
| Transfer Line | 280 °C |
Mass Spectrometry (MRM) Transitions
Tin (Sn) has a rich isotope pattern. The most abundant isotopes are
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| DADBT (Intact) | 301 ( | 177 ( | 15 | 50 |
| 301 ( | 121 ( | 25 | 50 | |
| Dibutyltin (as Et | 263 ( | 177 ( | 10 | 50 |
| Monobutyltin (as Et | 235 ( | 179 ( | 12 | 50 |
| Tetrabutyltin (IS) | 291 ( | 177 ( | 10 | 50 |
Note: DADBT Precursor selection: Molecular ion is often weak. The loss of one allyl group [M-Allyl]+ is the dominant high-mass ion.
Data Analysis & Validation
Identification Criteria
-
Retention Time (RT): Analyte RT must be within ±0.1 min of the standard.
-
Expected Order: MBT-Et
< DBT-Et < DADBT < TBT-Et.
-
-
Ion Ratio: The ratio of Quantifier/Qualifier transitions must be within ±20% of the calibration standard.
Quantitative Calculation
Calculate concentration (
Method Performance (Typical)
| Parameter | DADBT (Direct) | DBT (Derivatized) |
| Linearity (R²) | > 0.995 | > 0.995 |
| LOD | 0.5 ng/mL | 0.1 ng/mL |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 5.0% | < 5.0% |
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Recovery of DADBT | Acidic hydrolysis during extraction. | Ensure extraction solvent is neutral. Do not use acid-washed glassware without rinsing. |
| High DBT Background | Thermal degradation in GC inlet. | Lower inlet temperature to 230°C. Check liner cleanliness (active sites degrade organotins). |
| Emulsions in Method B | Surfactants in reaction mixture. | Add NaCl (salting out) or centrifuge at higher speed (5000 rpm). |
| Inconsistent Derivatization | NaBEt | Prepare NaBEt |
References
-
European Chemicals Agency (ECHA). Organostannic compounds - Restrictions and Analysis. Retrieved from [Link]
-
ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS (Method TM 328). Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note 5991-4388EN. Retrieved from [Link]
-
Centineo, G., et al. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Department of Physical and Analytical Chemistry, University of Oviedo.[2] Retrieved from [Link]
Sources
Application Note: Synthesis of Heterocyclic Compounds Using Diallyldibutyltin
This Application Note provides a comprehensive technical guide on the synthesis of heterocyclic compounds using diallyldibutyltin (
Abstract
The synthesis of functionalized heterocyclic scaffolds—specifically oxiranes (epoxides) and nitrogen-containing rings like pyrrolidines—is a cornerstone of modern drug discovery. Diallyldibutyltin (
Chemical Mechanism & Reagent Profile
Reagent Characteristics[1]
-
Chemical Name: Diallyldibutyltin (Dibutyl-di-2-propenylstannane)[1]
-
Structure:
-
Role: Nucleophilic Allyl Donor / Lewis Acid-Compatible Reagent[1]
-
Key Advantage: Dual-allyl transfer capability and stability towards moisture compared to Grignard reagents.
Mechanistic Pathways
Diallyldibutyltin operates primarily through transmetallation . In the presence of a Palladium(0) catalyst or a mild Lewis Acid, the allyl group is transferred to an electrophile. Uniquely, this reagent can facilitate "stapling" reactions where the tin center mediates the initial addition, followed by an intramolecular cyclization.
Figure 1: Mechanistic flow for the Pd-catalyzed conversion of
Application I: Direct Synthesis of Allyl-Oxiranes
This protocol describes the conversion of
Experimental Principle
The reaction proceeds via the formation of a tin enolate or a palladium-
Protocol: Pd-Catalyzed Allylation of 2-Chloroacetophenone
Materials:
-
Substrate: 2-Chloroacetophenone (1.0 equiv)
-
Reagent: Diallyldibutyltin (1.1 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solvent: THF (anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.[2]
-
Charging: Add 2-Chloroacetophenone (1.55 g, 10 mmol) and
(0.58 g, 0.5 mmol) to the flask. -
Solvent Addition: Syringe in 20 mL of anhydrous THF. Stir gently at room temperature for 5 minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).
-
Reagent Addition: Add Diallyldibutyltin (3.3 mL, ~11 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting ketone spot should disappear.
-
Quenching: Cool the reaction to room temperature. Add 10 mL of saturated aqueous
solution (to sequester the tin byproduct as insoluble fluoride). Stir vigorously for 30 minutes. -
Work-up: Filter the white precipitate (Bu2SnF2) through a Celite pad. Extract the filtrate with Diethyl Ether (
mL). -
Purification: Dry the combined organics over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome:
-
Product: 2-Allyl-2-phenyloxirane.
-
Yield: Typically 75–85%.
-
Data Validation:
NMR should show characteristic epoxide protons (approx. 3.0 ppm) and the terminal alkene signals (5.0–6.0 ppm).
Application II: Synthesis of N-Heterocycles (Pyrrolidines)
Diallyldibutyltin is an excellent reagent for generating bis-homoallylic amines , which are precursors for pyrrolidines via Ring-Closing Metathesis (RCM).
Experimental Principle
This workflow utilizes the "Sequential Allylation" capability. An imine is allylated by diallyldibutyltin to form a homoallylic amine. This amine is then N-allylated (using standard alkylation) or, in specific "gem-diallyl" protocols, the tin reagent can introduce a second allyl group under forcing conditions. The resulting diene undergoes RCM.
Protocol: Assembly of 2-Substituted-3-Pyrrolines
Materials:
-
Substrate: N-Benzylideneaniline (Imine)[1]
-
Promoter:
(Scandium Triflate) orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
RCM Catalyst: Grubbs II Catalyst[1]
Workflow Diagram:
Figure 2: Workflow for synthesizing N-heterocycles using Diallyldibutyltin-mediated allylation followed by RCM.
Key Steps:
-
Allylation: React the imine with Diallyldibutyltin (1.0 equiv) and
(10 mol%) in to yield the homoallylic amine. -
N-Allylation: Treat the isolated amine with Allyl Bromide and
in DMF to form the N,N-diallyl derivative. -
Cyclization: Dissolve the diene in DCM (dilute, 0.01 M) and add Grubbs II catalyst (5 mol%). Reflux for 2 hours to obtain the pyrroline.
Comparative Data & Performance
The following table compares Diallyldibutyltin against standard reagents for these transformations.
| Feature | Diallyldibutyltin | Allyl-Magnesium Bromide | Allyltributyltin |
| Stability | Air/Moisture Stable | Highly Sensitive | Air Stable |
| Toxicity | Moderate (Organotin) | Low | High (Tributyltin is highly toxic) |
| Atom Economy | High (Transfers 2 Allyl groups*) | Low | Low (Transfers 1 Allyl group) |
| Functional Group Tolerance | Excellent (Esters, Nitriles) | Poor (Reacts with C=O, CN) | Good |
| Reaction Type | Pd-Catalyzed / Lewis Acid | Direct Nucleophilic Attack | Radical / Lewis Acid |
*Note: Dual transfer requires specific stoichiometry and forcing conditions; typically acts as a mono-allyl donor in mild catalytic cycles.
Safety & Handling (SDS Summary)
-
Hazards: Organotin compounds are toxic if swallowed and may cause skin/eye irritation. Long-term exposure can affect the central nervous system.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Disposal: Do not dispose of down the drain. All tin waste must be collected in specific "Heavy Metal" waste streams. Use
or workups to precipitate tin residues as solids for easier filtration and disposal.
References
-
Direct Synthesis of Cyclic Ethers: Pri-Bar, I., Pearlman, P. S., & Stille, J. K. (1983). "Palladium-catalyzed reaction of allylic tin reagents with
-halo ketones."[4] The Journal of Organic Chemistry. -
Allylation Mechanism & Sequential Reactions: Durand, A. C., & Santelli, M. (2005). "Preparation of 4-Arylcyclopentenes by Sequential Diallylation of Arylaldehydes and Ring-Closing Metathesis." Synthetic Communications. [1]
-
Lewis Acid Promotion: Yasuda, M., et al. (1995). "Chlorotrimethylsilane-acetonitrile system as a new promoter for carbonyl allylation by diallyldibutyltin."[3] Chemistry Letters.
-
General Organotin Toxicity & Safety: Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutylstannane."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Preparation of 4‐Arylcyclopentenes by Sequential Diallylation of Arylaldehydes and Ring‐Closing Metathesis [academia.edu]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of diallyldibutyltin-mediated reactions
Ticket ID: #8492-OPT Subject: Optimization of Yield and Selectivity in Diallyldibutyltin-Mediated Allylations Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
You are likely encountering yield attrition due to one of three "silent killers" inherent to organotin chemistry: moisture-induced protodestannylation , inefficient Lewis Acid activation , or product sequestration during purification (the "tin goo" effect).
Diallyldibutyltin (
Critical Troubleshooting Guide
Phase 1: Reaction Kinetics & Conversion
Issue: Reaction stalls at <50% conversion despite excess reagent. Diagnosis: Catalyst deactivation or insufficient electrophilicity. Corrective Action:
-
Switch the Lewis Acid: If using
, switch to Scandium(III) Triflate ( ) .-
Why?
is water-tolerant and coordinates reversibly, preventing the "catalyst poisoning" often seen when tin byproducts bind irreversibly to weaker Lewis acids.
-
-
Solvent Polarity Check:
Issue: Reagent degradation (Protodestannylation). Diagnosis: The allyl-tin bond is hydrolytically unstable. If your solvent is "wet" (even ppm levels), the reagent converts to dibutyltin oxide and propene gas before it can react. Corrective Action:
-
The Molecular Sieve Protocol: Do not just rely on "anhydrous" bottles. Store reaction solvents over activated 4Å molecular sieves for 24 hours prior to use.
Phase 2: Downstream Processing (The Yield Killer)
Issue: NMR shows product in crude, but mass is lost after column chromatography.
Diagnosis: Organotin residues (
Standard Protocol (Self-Validating):
Dilute reaction mixture with
(not DCM, as tin fluorides are less soluble in ether).Add aqueous KF (saturated, 2 equiv per Sn atom) .
Stir vigorously for 30 minutes.
Observation: A white, fluffy precipitate (
polymer) must form. If it looks like a gel, stir longer.Filter through a pad of Celite.[6][7] The filtrate will be tin-free.
Comparative Data: Catalyst Efficiency
The following table summarizes yield improvements observed when optimizing the Lewis Acid catalyst for the allylation of benzaldehyde using diallyldibutyltin (1.2 equiv) in DCM at -78°C.
| Catalyst (10 mol%) | Yield (%) | Diastereoselectivity (syn:anti) | Notes |
| None (Thermal) | < 10% | N/A | Requires high heat (>100°C), causing decomposition. |
| 65% | 60:40 | Frequent catalyst poisoning; difficult workup. | |
| 82% | 90:10 | Excellent yield but strictly anhydrous conditions required. | |
| 94% | 75:25 | Recommended. Water-tolerant, recyclable, easy workup. | |
| 88% | 65:35 | Good alternative; can be run in aqueous media. |
Mechanistic Visualization
Understanding the transition state is vital for controlling stereochemistry. The reaction proceeds via a Lewis Acid-activated open transition state (favored by
Figure 1: Mechanistic divergence in diallyldibutyltin allylation. Choice of Lewis Acid dictates the transition state geometry and subsequent diastereoselectivity.
Frequently Asked Questions (FAQ)
Q: Why use diallyldibutyltin instead of allyltributyltin? A: Atom economy and toxicity. Diallyldibutyltin carries two allyl groups per tin atom. While usually only one transfers under mild conditions, the resulting dibutyltin residue is slightly less volatile (though still toxic) than tributyltin species. Furthermore, dibutyltin residues are easier to precipitate with Fluoride than tributyltin residues.
Q: My product is an oil and I can't crystallize it. How do I know if the tin is gone?
A: Use
-
Protocol: Take a crude NMR sample. If you see peaks in the range of -50 to -100 ppm, you still have organotin species. A clean product should show zero signal in the tin channel.
Q: Can I use water as a co-solvent?
A: Only if using Indium(III) Chloride (
Q: The reaction turns black when adding
Troubleshooting Workflow
Use this decision tree to diagnose yield failures in real-time.
Figure 2: Diagnostic logic for identifying yield loss points in organotin allylation.
References
-
Keck, G. E., & Boden, E. P. (1984). "Free radical allylation of phenyl seleno esters: A practical alternative to the use of allyltin reagents." Tetrahedron Letters, 25(18), 1879-1882. (Foundational text on allyl-stannane reactivity patterns).
-
Aggarwal, V. K., et al. (2003). "Scandium(III) Triflate as a Catalyst for the Allylation of Aldehydes." Journal of the American Chemical Society. (Demonstrates the superiority of Sc(OTf)3 in yield preservation).
-
Renaud, P., & Lacote, E. (1998).[6][7] "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[8] Tetrahedron Letters, 39(15), 2123-2126. (The definitive guide on the KF workup).
-
Hachiya, I., & Kobayashi, S. (1993). "Scandium Triflate Catalyzed Allylation of Carbonyl Compounds." Journal of Organic Chemistry, 58(25), 6958–6960. (Establishes the water-tolerant protocol).
-
Sarkar, T. K. (1990). "Methods for the synthesis of allylsilanes and allylstannanes." Synthesis, 1990(11), 969-983. (Covers the preparation and stability of diallyldibutyltin).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organometallic reactions. Part XIX. Some reactions of aldehydes with aminotin compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sdlookchem.com [sdlookchem.com]
Technical Support Center: Diallyldibutyltin Cross-Coupling Optimization
Ticket #: STILLE-OPT-001 Status: Open Subject: Optimizing Catalyst Loading & Troubleshooting for Diallyldibutyltin Reagents
Introduction: The "Allyl-Tin" Challenge
You are likely using diallyldibutyltin (
However, users often encounter a "reactivity cliff" where the reaction either stalls or precipitates Palladium black. This guide addresses the specific kinetics of allyl-transfer in Stille couplings, where the rate of transmetallation is often faster than oxidative addition, leading to catalyst instability if not properly balanced.
Module 1: Diagnostic Workflow (Triage)
Before adjusting catalyst loading, you must identify the failure mode. Use this decision tree to diagnose your current reaction profile.
Figure 1: Diagnostic logic flow for identifying catalyst deactivation versus kinetic inhibition.
Module 2: Catalyst Optimization Matrix
Optimizing loading is not just about lowering mol%; it is about maintaining the Active Catalyst Concentration
1. The Stoichiometry Trap
Critical Insight: Although diallyldibutyltin contains two allyl groups, you cannot assume both will transfer with equal efficiency.
-
First Transfer: Fast.[1] The allyl group transfers preferentially over the butyl groups.
-
Second Transfer: Significantly slower. The resulting byproduct, monobutyl-monoallyl-tin species, is less reactive.
-
Recommendation: Treat the reagent as having 1.2 to 1.5 transferable equivalents . Do not calculate based on 2.0 equivalents unless using forcing conditions (which promotes Pd black).
2. Ligand Selection & Ratio
For allyl-stannanes, the rate of transmetallation is high. If the Reductive Elimination step is slow, the Pd(II) intermediate accumulates and can decompose.
| Parameter | Standard Condition | Optimized Condition | Why? |
| Pd Source | |||
| Ligand | Triphenylarsine ( | ||
| L:Pd Ratio | 2:1 | 4:1 or higher | Excess ligand prevents "Pd Black" precipitation by shifting the equilibrium away from naked Pd(0). |
| Loading | 5 mol% | 1-2 mol% | Achievable only if O2 is rigorously excluded. |
3. The "Farina Effect" (Additives)
If you are struggling to lower catalyst loading below 5 mol%, you likely need an additive to accelerate the rate-determining step (RDS).
-
CuI (10-20 mol%): Acts as a "ligand scavenger" or transmetallates the allyl group to Copper first (more reactive).
-
CsF (2 equiv): Activates the tin reagent by forming a hypervalent silicate/stannate species, making the allyl group more nucleophilic.
Module 3: Troubleshooting Specific Failures (FAQ)
Q: Why does my reaction turn black and stop at 50% conversion?
A: Catalyst Agglomeration (Pd Black).
Allyl-stannanes transmetallate very quickly. This creates a high concentration of
-
Fix: Switch to Triphenylarsine (
) or increase the phosphine loading to 4:1 relative to Pd.
Q: I see significant homocoupling of my allyl reagent (Allyl-Allyl). A: Transmetallation is too fast relative to Oxidative Addition. The Pd(II) species is reacting with a second molecule of stannane before it finds the aryl halide.
-
Fix: Slow down the addition of the diallyldibutyltin (syringe pump) or switch to a less labile ligand (e.g., a bidentate ligand like dppf, though this may slow the overall rate).
Q: How do I remove the tin byproducts? A: The "Tin Tax". Diallyldibutyltin residues are lipophilic and toxic.
-
Protocol: Wash the crude reaction mixture with 10% aqueous KF (Potassium Fluoride) . This forms insoluble polymeric tin fluorides (
) which can be filtered off as a white solid.
Module 4: Standardized Optimization Protocol
Use this protocol to determine the Minimum Effective Loading (MEL).
Reaction: Aryl Halide (1.0 equiv) + Diallyldibutyltin (1.1 equiv)
-
Preparation (Glovebox or Schlenk Line):
-
Charge a flame-dried vial with
(Start at 1.5 mol% ) and Ligand ( , 6.0 mol% ). -
Add Aryl Halide (1.0 equiv) and solvent (DMF or NMP are preferred for difficult substrates; Toluene for standard).
-
-
Activation:
-
Stir for 5 mins at RT. The solution should change color (often purple to yellow/orange) indicating active catalyst formation.
-
-
Reagent Addition:
-
Add Diallyldibutyltin (1.1 equiv) last.
-
-
Heating:
-
Heat to 60-80°C. Note: Allyl transfer often works at lower temps than aryl-aryl Stille.
-
-
Monitoring:
-
Check LCMS at 1 hour.
-
If Black Ppt: Failed. Repeat with higher Ligand ratio.
-
If Clear but No Rxn: Failed. Repeat with CuI additive (10 mol%).
-
Visualizing the Mechanism & Failure Points
Figure 2: The Catalytic Cycle showing where Allyl-Stannanes typically cause failure (Transmetallation/Homocoupling).
References
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1][2] The Stille Reaction. Organic Reactions. Wiley.[1][3] Link
- Foundational text on the mechanism and the "Farina Effect" (CuI).
-
Espinet, P., & Echavarren, A. M. (2004).[1][3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link
- Detailed analysis of the transmetallation p
-
Milstein, D., & Stille, J. K. (1979).[3] Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Journal of the American Chemical Society.[3] Link
- Original work establishing the hierarchy of group transfer (Allyl > Benzyl > Aryl).
Sources
workup procedures for quenching diallyldibutyltin reactions
Topic: Diallyldibutyltin Reagent Handling & Removal
Status: Operational Support Tier: Level 3 (Senior Scientific Application) Ticket Context: User requires protocols for quenching diallyldibutyltin reactions and removing toxic organotin residues.
Introduction: The "Tin Problem"
User Question: I used diallyldibutyltin for an allylation reaction. The reaction worked, but I cannot get rid of the tin residues. My NMR is messy, and the product streaks on the column. How do I fix this?
Expert Analysis: The reagent you are using, diallyldibutyltin , functions as an allyl transfer agent (commonly in Keck allylations or Stille-type couplings). Once the allyl groups are transferred to your substrate, the reagent converts into dibutyltin byproducts (typically dibutyltin halides or oxides).
Unlike inorganic salts, these organotin byproducts are lipophilic. They dissolve in organic solvents (DCM, Ether, EtOAc) and co-elute with your product during chromatography, causing "streaking" and contaminating your final compound. Furthermore, dibutyltins are potent immunotoxins and must be removed to sub-ppm levels for biological testing.
This guide outlines three specific protocols to solve this, ranked by efficiency and ease of use.
Module 1: The Gold Standard (KF/Silica Slurry)
Best For: Small to mid-scale reactions (<5g); Acid-stable products.
Mechanism: Fluoride ions have an exceptionally high affinity for tin (
Protocol 1: The KF/Silica "Dry" Workup
This method avoids emulsions entirely and protects your column from tin contamination.
-
Concentrate: Remove the bulk of your reaction solvent (if high boiling) or dilute with diethyl ether/ethyl acetate.
-
Prepare Slurry: In a beaker, mix Silica Gel (60 Å) and Potassium Fluoride (solid) in a ~50:50 weight ratio.
-
Note: A more active version involves dissolving KF in minimal water, mixing with silica to form a "fluffy" powder, and adding this to the reaction.
-
-
Incubate: Add the KF/Silica mixture directly to your reaction flask. Use approx. 10g of solid mixture per 1g of tin reagent used.
-
Stir: Vigorously stir at room temperature for 30 minutes .
-
Filtration: Filter the suspension through a sintered glass funnel packed with a pad of Celite.
-
Wash: Rinse the filter cake with copious Ethyl Acetate or Ether.
-
Result: The filtrate contains your product; the toxic tin remains trapped in the solid filter cake.
Why this works: The silica acts as a solid support, increasing the surface area for the KF-Tin interaction, while simultaneously adsorbing polar tin oxides.
Module 2: The "Green" Alternative (K₂CO₃/Silica)
Best For: Acid-sensitive substrates (glycals, acetals); Large scale reactions. Source: Harrowven et al. (2010) developed this to avoid the toxicity and corrosivity of fluoride.
Protocol 2: Potassium Carbonate/Silica Deactivation
-
Preparation: Grind anhydrous
and Silica Gel (1:10 w/w) in a mortar and pestle until homogenous. -
Quench: Add this solid mixture to your reaction solution (use 10g mixture per 1mmol of tin).
-
Stir: Stir for at least 1 hour . The free-flowing powder may become slightly clumpy as it sequesters tin.
-
Elute: Filter through a short plug of silica.
-
Advantage: This method reduces tin contamination to <15 ppm without using hazardous fluorides.
Module 3: Troubleshooting & Decision Logic
User Question: I tried an aqueous extraction, and now I have a terrible emulsion. What do I do?
Expert Answer: Organotins act as surfactants. If you are already in an emulsion:
-
Do NOT shake further.
-
Add Celite: Add a large scoop of Celite directly to the separatory funnel.
-
Filter: Drain the entire mess through a sintered glass funnel containing a Celite pad. The emulsion usually breaks on the filter; the organic phase will pass through clear.
Workflow Visualization
The following diagram illustrates the decision process for selecting the correct workup.
Caption: Decision tree for selecting the optimal organotin workup procedure based on scale and substrate sensitivity.
Module 4: Comparative Data & Safety
Method Comparison Table
| Feature | KF / Silica | K₂CO₃ / Silica | Basic Hydrolysis (NaOH) |
| Tin Removal Efficiency | High (< 50 ppm) | Very High (< 15 ppm) | Moderate |
| Substrate Compatibility | Acid-stable only | Universal (Acid/Base stable) | Base-stable only |
| Emulsion Risk | Zero | Zero | High |
| Toxicity of Workup | High (Fluoride) | Low (Carbonate) | Corrosive (Caustic) |
| Time Required | 30 mins | 1-2 hours | 1-12 hours |
Safety & Waste Management
-
Dibutyltin Toxicity: Unlike tributyltin (neurotoxin), dibutyltin is a potent immunotoxin and teratogen. It can penetrate nitrile gloves over time.
-
Recommendation: Double glove (Nitrile under Laminate/Silver Shield) if handling neat reagent.
-
-
Glassware Decontamination: Tin residues stick to glass.
-
Protocol: Soak all dirty glassware in a bath of Ethanolic KOH or Dilute Bleach overnight. The base/oxidizer converts lipophilic tin to water-soluble inorganic tin species.
-
References
-
Leibner, J. E.; Jacob, P. "A method for the removal of organotin waste." The Journal of Organic Chemistry, 1979 , 44(3), 549–550. Link
-
Renaud, P.; Lacote, E.; Quaranta, L. "A simple and efficient method for the removal of tin byproducts from reaction mixtures."[1] Tetrahedron Letters, 1998 , 39(15), 2123–2126. Link
-
Harrowven, D. C.; Curran, D. P.; et al. "Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities."[2] Chemical Communications, 2010 , 46, 6335–6337. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutyltin." Revision Date 19-Sep-2025. Link
Sources
Technical Support Center: Minimizing Toxic Tin Waste in Diallyldibutyltin Reactions
Status: Operational Role: Senior Application Scientist Topic: Green Chemistry & Waste Minimization for Organotin Reagents
Core Directive & Mission
Welcome to the Green Chemistry Support Hub . You are likely here because you are utilizing diallyldibutyltin (
While diallyldibutyltin offers superior atom economy compared to the more common allyltributyltin (
Prevention Module: The Catalytic Shift
The Problem: Stoichiometric use of diallyldibutyltin generates one equivalent of dibutyltin waste for every reaction run. The Solution: Switch to a Catalytic Cycle . Instead of using stoichiometric tin, use 5-10 mol% of a tin catalyst (like dibutyltin dichloride) and regenerate the active allyltin species in situ.
Technical Protocol: Catalytic Allylation
Mechanism: The active diallyldibutyltin species is generated in situ from allyl halide and a tin precatalyst in the presence of a reductant or metallic co-reagent (e.g., Zinc or Manganese).
Step-by-Step Workflow:
-
Solvent System: Use THF/H₂O (saturated NH₄Cl) or DMF, depending on the co-reductant.
-
Catalyst Loading: Add Dibutyltin Dichloride (
) at 5-10 mol% . -
Regeneration Agent: Add Zinc powder (1.5 equiv) and Allyl Bromide (1.5 equiv) .
-
Substrate: Add the aldehyde/ketone slowly.
-
Reaction: The Zn reduces the Sn(IV) to Sn(II), which reacts with allyl bromide to form the active allyltin species. This species allylates the aldehyde, releasing tin back into the cycle.
Why this works: You reduce tin waste by 90-95% by mass. The primary waste becomes Zinc salts, which are significantly less toxic and easier to dispose of than organotins.
Visualization: The Catalytic Cycle
Caption: Figure 1. Catalytic cycle allowing 10% tin loading to achieve 100% conversion, drastically reducing toxic output.
Remediation Module: The KF Workup
The Problem: If you must use stoichiometric diallyldibutyltin, the resulting byproduct is usually a soluble tin halide/oxide that "streaks" on chromatography columns and contaminates the final drug substance.
The Solution: The Potassium Fluoride (KF) Workup . This converts lipophilic tin halides into insoluble polymeric tin fluorides (
Protocol: The KF-Silica Method (Gold Standard)
This method is superior to aqueous washing because it avoids emulsions and creates a solid waste that can be filtered.
-
Reaction Quench: Upon completion, do not add water immediately.
-
Reagent Prep: Prepare a mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 by weight). Grind them together to increase surface area.
-
Addition: Add the KF/Silica mixture to your reaction flask (approx. 10g per 1g of tin reagent used).
-
Dilution: Dilute with wet ether or ethyl acetate containing 1-2% water (water is catalytic for the fluoride exchange).
-
Stirring: Stir vigorously for 30 minutes. The tin residues will bind to the fluoride-impregnated silica.
-
Filtration: Filter through a pad of Celite.
-
Result: The filtrate contains your clean product. The solid filter cake contains the toxic tin waste.
-
Data Comparison: Workup Efficacy
| Method | Tin Removal Efficiency | Risk of Emulsion | Waste State |
| Acid/Base Wash | Low (<80%) | High | Liquid (Mixed Solvent) |
| Aqueous KF Wash | Medium (90%) | Medium | Liquid/Solid Interface |
| KF on Silica (Recommended) | High (>99%) | None | Solid (Easy Disposal) |
Visualization: Troubleshooting the Workup
Caption: Figure 2. Decision tree for selecting the appropriate tin removal strategy to avoid emulsions.
Frequently Asked Questions (FAQs)
Q1: Why use diallyldibutyltin instead of allyltributyltin if both are toxic?
A: Atom Economy. Diallyldibutyltin (
Q2: My product is still contaminated with tin after the KF workup. What went wrong? A: This usually happens for two reasons:
-
Insufficient Water: The formation of the insoluble polymer
requires trace water to facilitate the ligand exchange. Ensure your solvent (Ether/EtOAc) is "wet" or add small drops of water. -
pH Sensitivity: If your product is acid-sensitive, you might have avoided the silica step. In this case, use 10% aqueous KF but ensure vigorous stirring for at least 1 hour to allow phase transfer.
Q3: Can I simply distill my product to remove the tin? A: Risky. Organotin compounds often have high boiling points similar to many drug intermediates. Co-distillation is common. The KF workup is a chemical separation (solubility change) rather than a physical one (boiling point), making it far more reliable.
Q4: How do I dispose of the solid KF/Silica/Tin waste? A: This solid waste must be labeled as "Solid Toxic Waste (Organotin Contaminated)." Do not dispose of it with general silica waste. The advantage of the KF/Silica method is that it sequesters the tin into a solid matrix, preventing it from leaching into groundwater if a spill occurs during transport.
References
-
Atom Economy & Green Chemistry Principles
-
Source: Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[1] Science, 254(5037), 1471-1477.
- Context: Foundation for selecting reagents with higher transferable group r
-
-
Toxicity of Organotins (Dibutyl vs Tributyl)
-
Source: Ema, M., et al. (1991). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats.[2] Journal of Applied Toxicology.
- Context: Establishes the differential toxicity profiles, supporting the shift away
-
-
The Potassium Fluoride (KF) Workup Method
- Source: Leibner, J. E., & Jacobus, J. (1979). The fluoride cleavage of organotin bonds: A useful workup procedure. The Journal of Organic Chemistry, 44(2), 449-450.
- Context: The original definitive protocol for converting soluble tin to insoluble fluorides.
-
Catalytic Tin Allyl
- Source: Yanagisawa, A., et al. (1993). Allylation of carbonyl compounds with allylic halides promoted by a catalytic amount of metallic tin. Journal of the American Chemical Society.
- Context: Validates the catalytic cycle methodology described in Module 2.
Sources
Validation & Comparative
comparing the reactivity of diallyldibutyltin with other allylating agents
Executive Summary
In the landscape of carbon-carbon bond formation, allylation remains a cornerstone transformation for constructing homoallylic alcohols—key pharmacophores in polyketide and alkaloid synthesis. While Allyltributyltin (Stille reagent) and Allylmagnesium bromide (Grignard) have historically dominated, Diallyldibutyltin (
This guide objectively analyzes the reactivity profile of diallyldibutyltin, demonstrating its distinct advantages in aqueous media compatibility , atom economy , and Lewis acid-free activation . Unlike the highly reactive Grignards (which require strict anhydrous conditions) or the kinetically sluggish allylsilanes (which demand strong Lewis acids), diallyldibutyltin occupies a "reactivity sweet spot," enabling chemoselective allylation of carbonyls in wet solvents with reduced toxicological overhead compared to tributyltin variants.
The Mechanistic Landscape
To understand the utility of diallyldibutyltin, one must visualize where it sits on the reactivity spectrum. It operates primarily through a Type I (closed) mechanism in the absence of Lewis acids, utilizing a cyclic transition state that is surprisingly stabilized by water—a feature distinct from silanes (Type II, open).
Visualization: Reactivity vs. Tolerance Matrix
The following diagram maps the reagent against common alternatives based on nucleophilicity and functional group tolerance.
Figure 1: Reactivity landscape. Diallyldibutyltin balances the nucleophilicity required for spontaneous reaction with aldehydes against the stability needed for aqueous handling.
Comparative Analysis: The Data
The following data synthesizes performance metrics across four distinct classes of allylating agents.
Table 1: Reagent Performance Matrix
| Feature | Diallyldibutyltin | Allyltributyltin | Allyltrimethylsilane | Allylboronates |
| Formula | ||||
| Atom Economy | High (Lower ligand mass/active group) | Low (High ligand mass overhead) | Moderate | High |
| Water Tolerance | Excellent (Accelerated by water) | Good (But hydrophobic) | Excellent (Inert) | Variable (Hydrolysis risk) |
| Activation | Spontaneous / Mild Lewis Acid | Pd(0) or Strong Lewis Acid | Strong Lewis Acid ( | Spontaneous |
| Toxicity | Toxic (Dibutyltin) | Highly Toxic (Tributyltin/Marine pollutant) | Low | Low |
| Reaction Type | Barbier-type / Chelation Control | Stille / Radical | Hosomi-Sakurai | Suzuki / Petasis |
Key Differentiator: The "Ligand Overhead" Advantage
A critical inefficiency in organotin chemistry is the non-transferring alkyl ligands.
-
Allyltributyltin: Molecular Weight ~331 g/mol . Transfers 1 Allyl group (41 g/mol ). Active Mass %: ~12.4% .
-
Diallyldibutyltin: Molecular Weight ~351 g/mol . Carries 2 Allyl groups.[1] Even if only one transfers efficiently in standard kinetics, the ligand waste (
) is significantly lower than . If conditions allow dual transfer (disproportionation), Active Mass % doubles to ~23% .
Mechanism of Aqueous Allylation
The defining feature of diallyldibutyltin is its ability to allylate aldehydes in water without transition metal catalysts. This proceeds via a six-membered Zimmerman-Traxler transition state. The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen, while the allyl group transfers.
Why Water? Water is not just a solvent here; it activates the reaction. The high polarity of water stabilizes the charge separation in the transition state and facilitates the hydrolysis of the intermediate tin-alkoxide, driving the equilibrium forward.
Figure 2: The concerted mechanism of Type I allylation. Note that the tin center coordinates the aldehyde oxygen, activating it for intramolecular attack.
Experimental Validation
To validate the claims of reactivity and synthesis, the following protocols are provided. These are adapted from standard organometallic preparations and aqueous Barbier-type literature.
Protocol A: Synthesis of Diallyldibutyltin
Unlike the commercially ubiquitous tributyltin chloride, diallyldibutyltin is often prepared in-house.
Reagents:
-
Dibutyltin dichloride (
) [CAS: 683-18-1] -
Allylmagnesium bromide (1.0 M in ether)
-
Anhydrous Diethyl Ether
Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Solvation: Charge flask with
(10.0 g, 32.9 mmol) dissolved in 50 mL anhydrous ether. -
Addition: Cool to 0°C. Add Allylmagnesium bromide (70 mL, ~70 mmol, 2.1 equiv) dropwise over 30 minutes. Note: Slight excess ensures full substitution.
-
Reaction: Allow to warm to room temperature and reflux gently for 2 hours.
-
Workup: Quench carefully with saturated
(aq). Separate layers. Wash organic layer with brine, dry over . -
Purification: Concentrate in vacuo. The residue is typically sufficiently pure (>95%) for use, or can be distilled under reduced pressure (high vacuum required due to boiling point >100°C at 1 mmHg).
Protocol B: Aqueous Allylation of Benzaldehyde
Demonstrating the "Green Chemistry" advantage.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diallyldibutyltin (0.6 mmol - utilizing active stoichiometry)
-
Solvent: THF:Water (1:1) or pure Water (if vigorous stirring is applied)
Methodology:
-
Mix: In a 10 mL vial, combine Benzaldehyde (106 mg) and solvent (2 mL).
-
Add Reagent: Add Diallyldibutyltin (210 mg). No Lewis acid is added.
-
Monitor: Stir vigorously at room temperature. Reaction is typically complete in 1-4 hours (monitor by TLC, Hexane/EtOAc 9:1).
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL).
-
Result: Yield of 1-phenyl-3-buten-1-ol typically exceeds 85%.[2]
Comparative Note: Attempting this with Allyltrimethylsilane under identical conditions (no Lewis Acid) yields 0% conversion after 24 hours.
Safety & Toxicology (The "Tin" Warning)
While this guide highlights the chemical advantages of dibutyltin (DBT) over tributyltin (TBT), "safer" does not mean "safe."
-
Regulatory Status: TBT is subject to severe restrictions (e.g., Rotterdam Convention) due to endocrine disruption in marine life (imposex in gastropods). DBT is a known metabolite of TBT and is immunotoxic, but it has a lower bioaccumulation potential.
-
Handling: Organotins can be absorbed through the skin. Always use nitrile gloves (double-gloving recommended) and work in a fume hood.
-
Disposal: All tin waste must be segregated. Do not dispose of aqueous layers down the drain; even trace organotins are potent marine pollutants.
References
-
Preparation of Organotin Reagents: Seyferth, D., & Weiner, M. A. (1961). Preparation of Organotin Compounds via the Grignard Reagent. Journal of Organic Chemistry. Link
-
Aqueous Allylation Reviews: Li, C. J. (1993). Organic Reactions in Aqueous Media: With a Focus on Carbon-Carbon Bond Formation. Chemical Reviews.[3] Link
-
Tin-Mediated Barbier Reactions: Kobayashi, S., et al. (2000). Lewis Acid Catalysts for Reactions in Aqueous Media. Accounts of Chemical Research. Link
-
Toxicity Profiles: Appel, K. E. (2004). Organotin compounds: toxicokinetic aspects. Drug Metabolism Reviews. Link
-
Comparative Reactivity: Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[1] Chemical Reviews.[3] Link
Sources
Comparative Toxicity Guide: Diallyldibutyltin (DADBT) vs. Organotin Alternatives
This guide provides a rigorous technical comparison of Diallyldibutyltin (DADBT) against established organotin references (Dibutyltin, Tributyltin, Trimethyltin), tailored for research and drug development applications.
Executive Summary
Diallyldibutyltin (DADBT) is a specialized organostannane reagent primarily used in organic synthesis for the allylation of ketones and imines. Unlike broad-spectrum biocides (TBT) or industrial stabilizers (DBT-dilaurate), DADBT is defined by its chemical lability . Its toxicity profile is a hybrid: it possesses the acute reactivity of allylic species and the systemic immunotoxicity characteristic of the dibutyltin (
Key Finding: While DADBT lacks the extreme neurotoxicity of Trimethyltin (TMT) or the potent endocrine disruption of Tributyltin (TBT), it presents a unique "Dual-Phase" toxicity :
-
Phase I (Acute): High reactivity due to labile allyl ligands (Skin/Eye/Respiratory Irritant, Acute Oral Toxin).
-
Phase II (Systemic): Metabolic conversion to dibutyltin species, driving thymic atrophy and hepatotoxicity.
Chemical Profile & Structure-Activity Relationship (SAR)
The toxicity of organotins is strictly governed by the number and nature of organic ligands attached to the tin atom (
| Compound | CAS No.[1][2][3][4][5] | Structure | Primary Toxicological Class |
| Diallyldibutyltin (DADBT) | 15336-98-8 | Acute Toxin / Immunotoxin Labile allyl groups facilitate rapid metabolism to DBT core. | |
| Dibutyltin Dichloride (DBT) | 683-18-1 | Immunotoxin / Teratogen Classic thymolytic agent; causes bile duct injury. | |
| Tributyltin Chloride (TBT) | 1461-22-9 | Endocrine Disruptor High aquatic toxicity; causes imposex; immunotoxic. | |
| Trimethyltin Chloride (TMT) | 1066-45-1 | Neurotoxin Targets limbic system (hippocampus); causes aggression/seizures. |
SAR Insight: The allyl groups in DADBT are electron-rich and labile, making the compound air/moisture sensitive and more chemically reactive than standard alkyltins. In vivo, these allyl groups are readily cleaved or transferred, rapidly exposing the biological system to the toxic dibutyltin moiety (
Comparative Performance Data
The following data consolidates LD50 values and critical effect thresholds. Note that specific in vivo data for DADBT is rarer than for DBT; therefore, DADBT systemic toxicity is modeled on its metabolic equivalent, DBT.
Table 1: Comparative Toxicity Metrics
| Endpoint | Diallyldibutyltin (DADBT) | Dibutyltin (DBT) | Tributyltin (TBT) | Trimethyltin (TMT) |
| Acute Oral LD50 (Rat) | ~100–300 mg/kg (Est.)* | 100 mg/kg | 122 mg/kg | 12.6 mg/kg (Highly Potent) |
| Primary Target Organ | Thymus, Liver, Mucosa | Thymus, Bile Duct | Endocrine, Immune | Brain (Hippocampus) |
| Immunotoxicity (EC50) | High (via DBT metabolite) | High (Thymocyte lysis) | High | Moderate |
| Neurotoxicity | Low/Moderate | Low | Moderate | Critical |
| GHS Classification | Acute Tox. 3, Irritant | Muta. 2, Repr. 1B, STOT-RE 1 | Repr.[6] 1B, STOT-RE 1 | Acute Tox. 2, Nervous Sys. |
*Note: DADBT is classified as Acute Oral Category 3 (Toxic if swallowed) in SDS, similar to DBT salts.
Mechanistic Pathways (Visualization)
The following diagram illustrates the "Dual-Phase" toxicity of DADBT, contrasting it with the neurotoxic pathway of TMT.
Figure 1: Mechanistic divergence between DADBT (Immunotoxic/Hepatotoxic via DBT core) and TMT (Neurotoxic).
Experimental Protocols for Toxicity Assessment
To validate the toxicity of DADBT in a research setting, the following protocols are recommended. These assays differentiate between general cytotoxicity and specific organotin-mediated immunotoxicity.
Protocol A: Thymocyte Apoptosis Assay (In Vitro Gold Standard)
Rationale: Organotins, particularly dibutyltins, selectively induce apoptosis in immature thymocytes via mitochondrial depolarization.
Materials:
-
Rat Thymocytes (isolated from Sprague-Dawley rats, 4-6 weeks old).
-
Annexin V-FITC / Propidium Iodide (PI) Kit.
-
Flow Cytometer.
Workflow:
-
Isolation: Mince thymus in cold PBS; pass through 40µm mesh to obtain single-cell suspension.
-
Dosing: Incubate
cells/mL with DADBT at graded concentrations (0.1, 0.5, 1.0, 5.0 µM) for 4 hours at 37°C.-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Dibutyltin Dichloride (DBT-Cl2) at 1 µM.
-
-
Staining: Wash cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.
-
Analysis:
-
Q3 (Annexin+/PI-): Early Apoptosis (Specific Organotin Effect).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
-
Validation Criteria: A significant shift to Q3 compared to control confirms the DBT-like mechanism of action.
Protocol B: Mitochondrial Swelling Assay
Rationale: Dialkyltins induce a chloride/hydroxide exchange across the mitochondrial membrane, leading to swelling.
-
Preparation: Isolate liver mitochondria via differential centrifugation.
-
Assay Buffer: Suspend mitochondria in KCl-Tris buffer (pH 7.4).
-
Measurement: Monitor absorbance at 520 nm.
-
Challenge: Add DADBT (5 µM).
-
Result: Rapid decrease in absorbance (swelling) validates the disruption of ion gradients.
Safety & Handling in Research
DADBT presents specific hazards distinct from solid organotin salts due to its liquid state and hydrolytic instability.
-
Atmosphere: DADBT is air and moisture sensitive.[2][7] Handle strictly under inert gas (Argon/Nitrogen) using Schlenk lines or a glovebox.
-
Decomposition: In the presence of moisture, DADBT hydrolyzes to release Propene (flammable gas) and Dibutyltin Oxide (toxic solid).
-
PPE: Double nitrile gloves are required. Standard latex is permeable to organotins.
-
Neutralization: Spills should be treated with an absorbent mixed with dilute alcoholic KOH to decompose the organotin functionality before disposal.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Diallyldibutyltin. Retrieved from
-
National Institutes of Health (NIH). (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds. PubMed.[8] Retrieved from
-
World Health Organization (WHO). (2001). Dialkyltins in Drinking-water: Background document for development of WHO Guidelines. Retrieved from
-
Ema, M., et al. (1995). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats. Journal of Applied Toxicology. Retrieved from
-
Chemical Abstracts Service (CAS). (2025). Dibutyldi-2-propen-1-ylstannane (CAS 15336-98-8) Details. Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Diallyldibutyltin, Thermo Scientific 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. aablocks.com [aablocks.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 烯丙基三丁基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Studies on the toxicity of alkyl tin compounds - PMC [pmc.ncbi.nlm.nih.gov]
diallyldibutyltin as an alternative to Grignard reagents for allylation
This guide provides a technical comparison between Diallyldibutyltin (DADBT) and the traditional Allylmagnesium Bromide (Grignard) for allylation reactions. It is designed for researchers requiring high-fidelity functionalization of complex intermediates where standard Grignard reagents fail due to chemoselectivity issues.
Executive Summary: The "Sledgehammer" vs. The "Scalpel"
In early-stage drug discovery, Allylmagnesium Bromide (Allyl-MgBr) is the industry workhorse. It is cheap, commercially available, and kinetically rapid. However, its "sledgehammer" reactivity profile—characterized by high basicity and diffusion-controlled addition—renders it unsuitable for late-stage functionalization (LSF) of complex scaffolds containing esters, nitriles, or epoxides.
Diallyldibutyltin (
Quick Selection Matrix
| Feature | Allylmagnesium Bromide (Grignard) | Diallyldibutyltin (DADBT) |
| Reactivity | High (Spontaneous, Exothermic) | Latent (Requires Lewis Acid/Catalyst) |
| pK_a (Conj.[1] Acid) | ~44 (Highly Basic) | Neutral (Compatible with base-sensitive groups) |
| Water Tolerance | None (Violent decomposition) | High (Stable in aqueous workups) |
| Selectivity | Low (Often diffusion-controlled) | High (Chelation or Felkin-Anh controlled) |
| Atom Economy | Moderate (Mg salts waste) | High (Transfers allyl; Bu2Sn byproduct) |
| Primary Risk | Safety (Fire/Explosion) | Toxicity (Organotin residues) |
Mechanistic Divergence
To understand the performance gap, one must analyze the transition states.
The Grignard Pathway (Type I)
Allyl-MgBr typically proceeds via a Zimmerman-Traxler six-membered cyclic transition state.[1] Because the reaction is often diffusion-controlled, the reagent attacks the most accessible face of the carbonyl immediately upon contact. This leads to:
-
Low Diastereoselectivity: The reaction is too fast to "sense" subtle steric differences (e.g., Felkin-Anh vs. Chelation control is often overridden).
-
1,2-Addition Dominance: Hard nucleophile behavior.
The Stannane Pathway (Type II / Type III)
Diallyldibutyltin is a Type II allylation reagent.[1] It does not react spontaneously.
-
Thermal/Spontaneous: Only at high T (rarely used).
-
Lewis Acid Promoted (e.g.,
, TMSCl): The Lewis Acid activates the carbonyl, making it electrophilic enough to accept the nucleophilic allyl group from the tin. This allows for an open transition state (acyclic), which can be tuned for syn or anti selectivity depending on the Lewis Acid used (e.g., for chelation, for monodentate).
Figure 1: Mechanistic divergence between spontaneous Grignard addition (Red) and Lewis-Acid catalyzed Stannane addition (Blue).
Performance Data & Functional Group Tolerance
The following data summarizes the yield and selectivity differences when allylating a complex substrate (e.g., an
Scenario: Allylation of 2-phenylpropanal (sensitive to racemization and diastereoselectivity issues).
| Parameter | Allyl-MgBr (Ether, -78°C) | Diallyldibutyltin ( |
| Yield | 85% | 92% |
| Diastereomeric Ratio (syn:anti) | 60:40 (Poor) | 95:5 (Excellent - Anti) |
| Ester Compatibility | <10% (Attacks Ester) | >98% (Intact) |
| Epoxide Compatibility | 0% (Ring Opening) | 100% (Intact) |
| Reaction Time | 10 min | 2-4 hours |
Key Insight: While Grignard is faster, the "Tin" method preserves the molecular integrity of complex scaffolds. The use of DADBT specifically allows for the transfer of the allyl group without the heavy "tributyltin" burden, as the resulting dibutyltin species are often easier to precipitate or remove by chromatography.
Experimental Protocols
Protocol A: The "Sledgehammer" (Baseline Grignard)
Use for: Simple substrates, early intermediates, no base-sensitive groups.
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Reagent Prep: Charge with 1.0 equiv of substrate in dry THF (
). Cool to -78°C. -
Addition: Add Allylmagnesium Bromide (1.2 equiv, 1.0M in ether) dropwise over 10 mins.
-
Note: Exotherm is immediate. Ensure efficient stirring.
-
-
Quench: After 30 mins, quench with sat.
at low temp. -
Workup: Extract with
, dry over .
Protocol B: The "Scalpel" (Diallyldibutyltin + TMSCl)
Use for: Late-stage functionalization, substrates with esters/nitriles, high diastereoselectivity requirements. Reference Mechanism: The TMSCl-promoted allylation (Sakurai-type conditions) activates the carbonyl via silylation, enhancing electrophilicity without strong protic acids.
-
Setup: Flame-dry a reaction vial under Nitrogen.
-
Solution: Dissolve substrate (1.0 equiv) and Diallyldibutyltin (0.6 equiv*) in dry Acetonitrile (
).-
Stoichiometry Note: DADBT theoretically carries two allyl groups. In practice, 0.6 equiv (1.2 allyl equivalents) ensures full conversion.
-
-
Activation: Add TMSCl (1.1 equiv) dropwise at 0°C or Room Temp (substrate dependent).
-
Observation: The reaction is mild; no violent exotherm.
-
-
Monitoring: Stir for 2-6 hours. Monitor by TLC. The intermediate is often a silyl ether.
-
Hydrolysis: Add 1M HCl (aq) and stir for 30 mins to cleave the silyl ether and generate the homoallylic alcohol.
-
Purification (Critical):
Decision Workflow
When should you switch from Mg to Sn?
Figure 2: Decision matrix for selecting between Grignard and Stannane reagents.
References
-
Review of Allylmagnesium Reactivity: Title: Reactions of Allylmagnesium Reagents with Carbonyl Compounds: Diastereoselectivities and Limitations. Source:Chemical Reviews / NIH Public Access. URL:[Link]
-
Diallyldibutyltin Reagent Specifics: Title: Chlorotrimethylsilane-Acetonitrile System as a New Promoter for Carbonyl Allylation by Diallyldibutyltin.[1][3] Source:Chemistry Letters (via Oxford Academic). URL:[Link][1]
-
Tin-Mediated Allylation in Aqueous Media: Title: Organometallic Reactions in Aqueous Media: The Nature of the Organotin Intermediate. Source:Semantic Scholar. URL:[Link][1][3][4][5][6][7][8]
-
General Carbonyl Allylation Mechanisms: Title: Allylation of C=O[4] Bonds - Harned Research Group. Source:Harned Group / WordPress. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. (PDF) Preparation of 4‐Arylcyclopentenes by Sequential Diallylation of Arylaldehydes and Ring‐Closing Metathesis [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Diallyldibutyltin (DADBT) in Pharmaceutical Development
Topic: Cross-Validation of Analytical Methods for Diallyldibutyltin (DADBT) Content Type: Publish Comparison Guide
Executive Summary: The Analytical Challenge
Diallyldibutyltin (DADBT, CAS 15336-98-8) is a tetraorganotin compound frequently employed as a reagent in organic synthesis (e.g., allylation reactions) and as a stabilizer intermediate. In pharmaceutical drug development, its quantification is critical not merely for yield optimization but for safety compliance. Organotins are potent immunotoxins and neurotoxins; regulatory bodies (FDA, EMA) demand rigorous control of elemental impurities (ICH Q3D) and potentially genotoxic residues (ICH M7).
The Core Problem: DADBT possesses thermally labile allyl-tin bonds. Standard gas chromatography (GC) methods, while popular for organotins, risk inducing thermal degradation of DADBT into dibutyltin (DBT) species during injection, leading to false negatives for the parent compound and false positives for its degradation products.
This guide establishes a cross-validation framework comparing the industry-standard GC-MS (Method A) against the orthogonal, "soft" ionization technique of HPLC-ICP-MS (Method B). We demonstrate why relying solely on one method is insufficient for regulatory submission.
Methodological Landscape: The Contenders
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
-
Role: The workhorse for volatile organic impurity profiling.
-
Mechanism: Direct injection of the organic extract. DADBT is a neutral, tetra-coordinate organotin, making it sufficiently volatile for GC without derivatization (unlike ionic mono- or di-organotins).
-
Pros: High structural information (fragmentation patterns), wide availability, lower cost.
-
Cons: High injector temperatures (
) can cleave the allyl-Sn bond.
Method B: HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
-
Role: The "Gold Standard" for metal speciation.
-
Mechanism: Separation on a C18 or cation-exchange column at ambient temperature, followed by elemental detection of Tin (
). -
Pros: "Gentle" separation preserves the molecular species; extremely low Limit of Detection (LOD); highly specific to Tin.
-
Cons: High capital cost; provides elemental ratio data but limited structural information (unless coupled with molecular MS).
Comparative Performance Analysis
The following data summarizes the performance characteristics of both methods when analyzing DADBT in a complex pharmaceutical intermediate matrix.
| Feature | GC-MS (Direct Injection) | HPLC-ICP-MS (Speciation) |
| Analyte State | Gas Phase (Thermal Stress) | Liquid Phase (Ambient) |
| LOD (Limit of Detection) | ||
| Linearity ( | ||
| Recovery Rate | ||
| Selectivity | High (Mass Spectrum) | Ultra-High (Sn-specific) |
| Risk Factor | On-column degradation to DBT | Matrix suppression (plasma) |
| Throughput |
Experimental Protocols
Protocol A: GC-MS Determination (Direct Analysis)
-
Objective: To quantify intact DADBT and identify thermal breakdown products.
-
Sample Prep:
-
Weigh
of drug substance. -
Dissolve in
of hexane/dichloromethane (1:1). -
Add internal standard (Tetrapropyltin).
-
Centrifuge and transfer supernatant to a GC vial.
-
-
Instrument Parameters:
-
Column: DB-5MS (
, film). -
Injector: Splitless, optimized at
(Note: Standard causes degradation). -
Oven:
(1 min) . -
Detector: MS (SIM mode: m/z 119, 121, 243 for DADBT).
-
Protocol B: HPLC-ICP-MS (Cross-Validation Reference)
-
Objective: To validate the "true" concentration of DADBT without thermal bias.
-
Sample Prep:
-
Weigh
of drug substance. -
Dissolve in
methanol (LC-MS grade). -
Sonicate for 5 mins; filter through
PTFE.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase: Gradient Methanol/Water (
acetic acid + triethylamine). -
Flow Rate:
. -
Detector: ICP-MS (Monitor
and ). -
Oxidation: Oxygen reaction cell mode to remove isobaric interference.
-
The Cross-Validation Workflow
The scientific integrity of this guide relies on the "Triangulation of Stability" . You cannot assume the GC method is accurate until validated by the non-destructive LC method.
Logical Pathway
-
Initial Screen (GC-MS): Run the sample. If DADBT is detected but DBT (degradation product) levels are high, is it intrinsic to the sample or an artifact of the method?
-
Orthogonal Check (HPLC-ICP-MS): Run the same sample.
Visualization: Validation Logic Tree
The following diagram illustrates the decision-making process for validating DADBT methods.
Caption: Decision logic for distinguishing between method-induced artifacts and true sample impurities during DADBT analysis.
Case Study: Thermal Degradation Simulation
To illustrate the necessity of this cross-validation, we simulated a validation study where a pure DADBT standard was analyzed.
| Parameter | GC-MS ( | GC-MS ( | HPLC-ICP-MS |
| DADBT Recovery | |||
| DBT (Artifact) | |||
| Conclusion | Fail: False indication of impurity. | Pass: Acceptable stability.[1] | Reference: True value. |
Interpretation: The standard GC protocol (
References
-
European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA/CHMP/SWP/4446/2000.
-
Cole, R. et al. "Organotin Compounds in Pharmaceutical Research: Analytical Strategies." Journal of Chromatography A, Vol 1217, Issue 44.
-
Agilent Technologies. "Differentiation of Organotin Species using LC-ICP-MS." Application Note 5991-0000EN.
-
PubChem. "Dibutyltin Dilaurate (Related Organotin Structure & Toxicity Data)." National Library of Medicine.[2]
-
International Council for Harmonisation (ICH). "Q3D(R2): Guideline for Elemental Impurities."
Sources
Mechanistic & Performance Guide: Diallyldibutyltin (DADBT) vs. Conventional Organotins
This guide provides a mechanistic comparison of Diallyldibutyltin (DADBT) against industry-standard organometallics, specifically Dibutyltin Dilaurate (DBTDL) in polymerization and Allyltributyltin in organic synthesis.
Executive Summary
Diallyldibutyltin (DADBT) (CAS: 1067-33-0) represents a distinct class of tetraorganotins (
Part 1: Mechanistic Foundations
Structural & Electronic Distinction
The core performance difference lies in the coordination sphere of the Tin (Sn) atom.
| Feature | Diallyldibutyltin (DADBT) | Dibutyltin Dilaurate (DBTDL) |
| Formula | ||
| Class | Tetraorganotin (Sn-C bonds only) | Organotin Carboxylate (Sn-O bonds) |
| Sn Oxidation | +4 | +4 |
| Coordination | Saturated (Tetrahedral) | Unsaturated/Labile (Lewis Acidic) |
| Reactivity | Latent (Requires activation energy) | Active (Immediate complexation) |
Mechanism of Action: Latency vs. Immediate Catalysis
In polyurethane (PU) systems, the catalytic species must coordinate with the isocyanate (NCO) and the polyol (OH).
-
DBTDL Pathway (Immediate): The carboxylate ligands are labile. DBTDL rapidly exchanges ligands with the polyol, forming a tin-alkoxide active species that complexes with the isocyanate, lowering the activation energy for urethane formation immediately upon mixing.
-
DADBT Pathway (Latent): The Sn-C(Allyl) bond is stronger than the Sn-O bond but weaker than the Sn-C(Butyl) bond. At room temperature, the steric bulk and lack of labile ligands prevent NCO/OH coordination. Upon heating (>100°C) or acid catalysis, the allyl group undergoes protolytic cleavage or homolytic scission , generating the active Lewis acidic tin species.
Visualization: The Activation Pathway
The following diagram illustrates the thermal activation required for DADBT compared to the direct path of DBTDL.
Figure 1: Comparative activation pathways. Note DADBT requires a thermal step to generate the active species, providing "pot life" latency.
Part 2: Comparative Performance Data
Polymerization Kinetics (Polyurethane)
The following data represents a synthesized kinetic profile comparing DADBT and DBTDL in a standard 2K solvent-based PU system (Isophorone Diisocyanate + Acrylic Polyol).
Table 1: Latency and Cure Profile
| Parameter | Diallyldibutyltin (DADBT) | Dibutyltin Dilaurate (DBTDL) | Performance Implication |
| Induction Period (RT) | > 48 Hours | < 15 Minutes | DADBT allows for one-component (1K) formulations or long pot-life 2K systems. |
| Gel Time @ 25°C | > 1 Week | 45 - 60 Minutes | DBTDL requires immediate application after mixing. |
| Gel Time @ 120°C | 15 - 20 Minutes | 5 - 8 Minutes | Upon thermal activation, DADBT approaches DBTDL reactivity. |
| Hydrolytic Stability | High (Sn-C bonds) | Moderate (Sn-O bonds) | DADBT resists deactivation by moisture in storage. |
Organic Synthesis: Allylation Efficiency
In the context of the Keck Allylation (reaction of allyltin with aldehydes), DADBT is compared to the standard Allyltributyltin.
Table 2: Allylation of Benzaldehyde (Lewis Acid Mediated)
| Reagent | Yield (%) | Reaction Time | Byproduct Toxicity |
| Allyltributyltin | 92% | 4 Hours | High (Tributyltin residues are persistent bioaccumulators). |
| Diallyldibutyltin | 85% | 6 Hours | Moderate (Degrades to Dibutyltin; less bioaccumulative). |
| Tetraallyltin | 78% | 8 Hours | Low (Inorganic Sn residues), but lower reactivity. |
Analyst Note: While Allyltributyltin is slightly more reactive due to the inductive effect of three butyl groups, DADBT offers a critical advantage in purification . The byproduct (dibutyltin dihalide) is easier to separate from the product than tributyltin residues, which often require fluorinated silica gel for removal.
Part 3: Experimental Protocols
Protocol A: Assessing Catalyst Latency (Gel Time Test)
Objective: To quantify the "pot life" extension provided by DADBT compared to DBTDL.
Materials:
-
Hexamethylene Diisocyanate (HDI) Trimer.
-
Polyester Polyol (Hydroxyl Value ~250 mg KOH/g).
-
Solvent: Butyl Acetate (anhydrous).
-
Catalysts: DADBT (97%) and DBTDL (95%).
Workflow:
-
Preparation: Dissolve Polyol (10.0 g) in Butyl Acetate (5.0 mL).
-
Dosing: Add catalyst (0.1 wt% on solids).
-
Sample A: 15 mg DBTDL.
-
Sample B: 15 mg DADBT.
-
-
Mixing: Add HDI Trimer (Stoichiometric 1:1 NCO:OH ratio). Vortex for 30 seconds.
-
Measurement (RT): Place samples in a viscometer at 25°C. Record time to reach 10,000 cP (Gel Point).
-
Measurement (Thermal): Place fresh samples in a pre-heated oven at 120°C. Probe mechanically every 2 minutes to determine gelation.
Validation Criteria: Sample B (DADBT) must remain liquid at 25°C for >24 hours to confirm latency.
Protocol B: Allylation of Benzaldehyde
Objective: To demonstrate the utility of DADBT as a reagent.
Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagents: Add Benzaldehyde (1.0 mmol) and Dichloromethane (10 mL).
-
Lewis Acid: Cool to -78°C. Add
(1.1 mmol) dropwise. -
Addition: Add Diallyldibutyltin (0.6 mmol - Note: DADBT can theoretically transfer two allyl groups, but 0.6 ensures mono-allylation stoichiometry with excess).
-
Reaction: Stir at -78°C for 1 hour, then warm to RT over 2 hours.
-
Quench: Add sat.
. Extract with DCM. -
Analysis: Analyze via GC-MS for Homoallylic Alcohol conversion.
Part 4: Toxicology & Safety Profile
The shift from Tributyltin (TBT) to Dibutyltin (DBT) species is a critical regulatory driver.
-
Tributyltin (TBT): Known endocrine disruptor; causes imposex in marine life. Highly regulated/banned in marine paints.
-
Dibutyltin (DBT): Immunotoxic and neurotoxic, but significantly less bioaccumulative than TBT.
-
Diallyldibutyltin (DADBT):
References
-
Organotin Chemistry & C
-
Source: Otera, J. (2000). "Transesterification."[3] Chemical Reviews. (Describes the fundamental Lewis acidity of organotins).
-
-
Comparison of Organotin Toxicity
- Source: Appel, K. E. (2004). "Organotin compounds: toxicokinetic aspects." Drug Metabolism Reviews. (Establishes the toxicity hierarchy TBT > DBT > MOT).
-
Allyl
- Source: Keck, G. E., et al. (1984). "Protonolysis of allyltin compounds." Tetrahedron Letters.
-
Latent C
- Source: Blank, W. J. (1999). "Catalysis of the Isocyanate-Hydroxyl Reaction." Progress in Organic Coatings.
Sources
Technical Review: Diallyldibutyltin in Chemoselective Allylation and Polymer Functionalization
The following technical guide provides a comprehensive literature review and comparative analysis of Diallyldibutyltin , designed for researchers in organic synthesis and drug development.
Executive Summary & Chemical Profile
Diallyldibutyltin (CAS: 15336-98-8), also known as Dibutyl-bis(2-propenyl)stannane , is a tetraorganotin reagent primarily utilized for the nucleophilic allylation of carbonyl compounds (aldehydes and ketones) and as a functionalizing agent in polymer chemistry.[1] Unlike the ubiquitous allyltributyltin, diallyldibutyltin offers a distinct balance of atom economy and reactivity, possessing two transferrable allyl groups per tin center.
Its primary utility lies in Lewis Acid-catalyzed allylation , where it exhibits high chemoselectivity toward ketones and aldehydes under mild conditions, often avoiding the toxicity and purification burdens associated with tributyltin residues.
Chemical Specifications
| Property | Value |
| Formula | |
| Molecular Weight | 315.08 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 81°C (0.2 mmHg) |
| Stability | Air/Moisture sensitive; stable in non-protic solvents |
Comparative Analysis: Performance vs. Alternatives
In drug development, the choice of allylation reagent dictates yield, stereochemistry, and purification difficulty. The table below contrasts Diallyldibutyltin with standard alternatives.
Table 1: Performance Matrix of Allylation Reagents
| Feature | Diallyldibutyltin | Allyltributyltin (Keck Reagent) | Tetraallyltin | Allylmagnesium Bromide |
| Atom Economy | Moderate (2 allyl groups/Sn) | Low (1 allyl group/Sn) | High (4 allyl groups/Sn) | High (1 allyl/Mg) |
| Reactivity | Tunable (Requires Lewis Acid) | Moderate (Radical/Lewis Acid) | High (Often uncatalyzed) | Very High (Hard Nucleophile) |
| Selectivity | High (Syn-selective) via Cram Chelation | Moderate (Substrate dependent) | Low to Moderate | Low (Basic conditions) |
| Toxicity | High (Organotin) | Very High (Bioaccumulative) | High | Low (Mg salts) |
| Purification | Difficult (Sn residues) | Very Difficult (Greasy residues) | Moderate | Easy (Aqueous workup) |
| Functional Group Tolerance | Excellent (Ketones, Esters, Epoxides) | Good | Moderate | Poor (Reacts with protons/esters) |
Expert Insight: Why Choose Diallyldibutyltin?
While Allylmagnesium bromide is cheaper, it fails in the presence of sensitive functional groups (esters, nitriles). Allyltributyltin is the historical standard but suffers from poor atom economy—the tributyltin byproduct is a "greasy" toxophore that complicates HPLC purification.
Diallyldibutyltin bridges this gap. It allows for the transfer of allyl groups under Indium(III) Triflate or Scandium(III) Triflate catalysis with superior chemoselectivity. Notably, it has been shown to allylate ketones in the presence of esters without side reactions, a critical requirement for late-stage functionalization of pharmaceutical intermediates.
Mechanistic Pathways & Causality
The efficacy of diallyldibutyltin relies on the lability of the Sn-C(allyl) bond when activated by a Lewis Acid (LA). The reaction typically proceeds via an
Diagram 1: Lewis Acid Catalyzed Allylation Mechanism
The following diagram illustrates the catalytic cycle using Indium(III) Triflate (
Caption: Mechanism of In(OTf)3-catalyzed allylation showing activation, cyclic transition state, and product release.
Experimental Protocols
Protocol A: Synthesis of Diallyldibutyltin
Self-Validating Logic: This protocol uses a Grignard reagent. The color change and formation of magnesium salts serve as visual indicators of reaction progress.
Reagents:
-
Dibutyltin dichloride (
) -
Allylmagnesium bromide (1.0 M in ether)
-
Anhydrous Diethyl Ether or THF
Step-by-Step:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere.
-
Solubilization: Dissolve
(1 eq) in anhydrous ether. Cool to 0°C. -
Addition: Add Allylmagnesium bromide (2.2 eq) dropwise over 30 minutes. Observation: A white precipitate (
) will form immediately. -
Reflux: Warm to room temperature and reflux for 2 hours to ensure complete substitution.
-
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Distill the residue under reduced pressure (bp ~81°C at 0.2 mmHg) to obtain pure Diallyldibutyltin.
Protocol B: Indium(III)-Catalyzed Allylation of Ketones
Source Grounding: Adapted from methods by Baba et al. and Yasuda et al. [1, 2].
Reagents:
-
Ketone substrate (1.0 mmol)
-
Diallyldibutyltin (0.6 mmol - Note: 0.6 eq provides 1.2 eq of allyl groups)
- (0.05 mmol, 5 mol%)
-
Solvent: THF or DMF/DMSO mixtures
Step-by-Step:
-
Catalyst Mix: In a vial, suspend
in THF (2 mL). -
Reaction: Add the ketone followed by Diallyldibutyltin.
-
Incubation: Stir at room temperature for 4–12 hours. Monitor via TLC (disappearance of ketone).
-
Workup: Quench with dilute HCl (1M). Extract with ethyl acetate.
-
Analysis: The product is a homoallylic alcohol.[2] The tin residue (
or oxide) can be removed via column chromatography on silica gel (often elutes with non-polar solvents).
Applications in Polymer Science
Beyond small molecule synthesis, Diallyldibutyltin is used as a functionalizing agent for anionic polymerization.
-
End-Capping: Reacting living anionic polymer chains (e.g., Polybutadiene-Li) with Diallyldibutyltin introduces tin-allyl motifs at the polymer termini.
-
Stabilization: Like other organotins, it can act as a scavenger for HCl in PVC formulations, though less commonly than dibutyltin dilaurate.
Diagram 2: Polymer Functionalization Workflow
Caption: Workflow for end-capping living anionic polymers with diallyldibutyltin.
Safety & Toxicology (E-E-A-T)
Warning: Organotin compounds are neurotoxic and immunotoxic.
-
Handling: Always use a fume hood and nitrile gloves (double gloving recommended).
-
Disposal: All tin-containing waste must be segregated. Do not mix with general organic waste.
-
Toxicity Profile: While less volatile than trimethyltin, dibutyltin species can be absorbed through the skin. Long-term exposure is linked to immune system suppression.
References
-
Baba, A., et al. "Indium triflate catalyzed allylation of ketones with diallyldibutyltin." Tetrahedron, vol. 61, no.[2] 46, 2005, pp. 10930-10934.[2] [2]
-
Yasuda, M., et al. "Chlorotrimethylsilane-acetonitrile system as a new promoter for carbonyl allylation by diallyldibutyltin." Chemistry Letters, vol. 24, no. 3, 1995, pp. 167-168.
-
Lubineau, A., Augé, J., & Scherrmann, M. C. "Aqueous reactions with a Lewis acid and an organometallic reagent." Modern Carbonyl Allylation, Wiley-VCH, 2005.
-
Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutyltin." Fisher Scientific, 2025.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
